Ingenol Disoxate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1383547-60-1 |
|---|---|
Molecular Formula |
C28H37NO7 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 3,5-diethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1 |
InChI Key |
GLIUZQUNUNICGS-XUBYYPQFSA-N |
Isomeric SMILES |
CCC1=C(C(=NO1)CC)C(=O)O[C@H]2C(=C[C@@]34[C@@]2([C@@H](C(=C[C@H](C3=O)[C@H]5[C@H](C5(C)C)C[C@H]4C)CO)O)O)C |
Canonical SMILES |
CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ingenol disoxate; LEO43204; LEO 43204; LEO-43204. |
Origin of Product |
United States |
Foundational & Exploratory
The Structure-Activity Relationship of Ingenol Disoxate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol ester developed for the topical treatment of actinic keratosis and other non-melanoma skin cancers. It represents a significant advancement from its predecessor, ingenol mebutate, addressing the latter's inherent chemical instability. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its chemical synthesis, mechanism of action, and the experimental protocols used to elucidate its biological activity.
The development of this compound was driven by the need for a more stable derivative of ingenol mebutate, which is prone to degradation through pH-dependent acyl migration.[1] The core ingenol scaffold itself is biologically inactive, requiring esterification at the 3-hydroxyl position to elicit a therapeutic effect.[1] Key SAR studies have revealed that the carbonyl moiety of this ester group is crucial for the activation of Protein Kinase C (PKC), a family of enzymes central to the drug's mechanism of action.[1] Furthermore, modifications to the hydroxyl groups at the 5- and 20-positions can dramatically impact biological activity, with methylation leading to complete inactivation.[1] this compound's design, featuring a 4-isoxazolecarboxylate ester, successfully minimizes acyl migration, enhancing its stability while preserving or even improving upon the pharmacological properties of ingenol mebutate.[1]
Core Structure-Activity Relationship
The biological activity of ingenol derivatives is highly dependent on specific structural features. The fundamental SAR principles for the ingenol core are as follows:
-
Esterification at C3: The presence of an ester group at the 3-position of the ingenol backbone is essential for biological activity. Ingenol itself is considered pharmacologically inert.
-
The Carbonyl Group: The carbonyl moiety of the C3 ester is a critical pharmacophore, likely interacting with the C1 domain of PKC.
-
Hydroxyl Groups at C5 and C20: Methylation of the hydroxyl groups at either the 5- or 20-position results in a loss of biological effect, highlighting their importance in molecular recognition or conformation.
-
Hydroxyl Groups at C4 and C5: The removal of either the 4- or 5-hydroxyl group leads to a moderate decrease in activity, while the removal of both causes a substantial drop in potency.
-
The Disoxate Moiety: In this compound, the 3,5-diethylisoxazole-4-carboxylate ester at the C3 position provides steric hindrance that significantly reduces the rate of acyl migration to the 5- and 20-hydroxyl positions, thereby increasing the chemical stability of the molecule compared to ingenol mebutate.
Quantitative Biological Data
This compound has demonstrated superior or comparable potency to ingenol mebutate in a range of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HeLa | Cytotoxicity | IC50 | Significantly more potent than Ingenol Mebutate | |
| Ingenol Mebutate | HeLa | Cytotoxicity | IC50 | - | |
| This compound | HSC-5 | Cytotoxicity | IC50 | Significantly more potent than Ingenol Mebutate | |
| Ingenol Mebutate | HSC-5 | Cytotoxicity | IC50 | - | |
| This compound | Primary Human Keratinocytes | Cell Growth Arrest | EC50 | More potently induced than by Ingenol Mebutate | |
| Ingenol Mebutate | Primary Human Keratinocytes | Cell Growth Arrest | EC50 | - |
Table 2: In Vivo Antitumor Efficacy
| Compound | Animal Model | Endpoint | Result | Reference |
| This compound (0.1% gel) | Murine B16 Melanoma | Median Survival Time | Significantly increased relative to Ingenol Mebutate | |
| Ingenol Mebutate (0.1% gel) | Murine B16 Melanoma | Median Survival Time | - | |
| This compound (0.1% gel) | UV-induced Skin Carcinogenesis (SKH-1 mice) | Tumor Ablation | Significant effect observed | |
| Ingenol Mebutate (0.1% gel) | UV-induced Skin Carcinogenesis (SKH-1 mice) | Tumor Ablation | - |
Table 3: Chemical Stability
| Compound | Condition | Primary Degradation Product | Stability Profile | Reference |
| This compound (in hydroalcoholic gel) | 25°C / 60% RH, 6 months | 5-O-acyl isomer | 2.6% decrease in label claim | |
| Ingenol Mebutate (in hydroalcoholic gel) | 25°C / 60% RH, 6 months | 5-O-acyl isomer (PEP 015) | Significant degradation requiring refrigeration | |
| This compound | Phosphate Buffer (pH 7.4), 37°C, 24h | - | Minimal degradation | |
| Ingenol Mebutate | Phosphate Buffer (pH 7.4), 37°C, 24h | - | Prone to acyl migration |
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound is attributed to a dual mechanism of action: direct induction of cell death and the stimulation of a local inflammatory immune response. Both arms of this mechanism are initiated by the activation of Protein Kinase C (PKC) isoforms.
PKC-Mediated Cell Death
This compound, like other active ingenol esters, functions as a PKC activator. Upon binding, it is believed to induce the translocation and activation of several PKC isoforms, with PKCδ playing a prominent pro-apoptotic role. Activation of PKCδ can initiate a signaling cascade that leads to apoptosis. This pathway is thought to involve the activation of downstream mitogen-activated protein kinases (MAPKs) such as ERK, and potentially the inhibition of pro-survival pathways like the PI3K/AKT pathway. This ultimately culminates in the activation of effector caspases, such as caspase-3 and caspase-7, leading to programmed cell death.
Induction of Inflammatory Response
In addition to direct cytotoxicity, PKC activation in keratinocytes and immune cells triggers the release of pro-inflammatory cytokines and chemokines. This creates an inflammatory microenvironment, leading to the recruitment of neutrophils and other immune cells to the tumor site. This secondary immune-mediated response helps to eliminate any remaining tumor cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a regiocontrolled process starting from ingenol, which is often isolated from plants of the Euphorbia genus.
-
Step 1: Protection of Ingenol: Ingenol is reacted with a protecting group, such as an acetonide, to selectively block the 5- and 20-hydroxyl groups. This prevents esterification at these positions.
-
Step 2: Esterification: The protected ingenol is then reacted with 3,5-diethylisoxazole-4-carbonyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically carried out under microwave heating to improve yield and reaction time.
-
Step 3: Deprotection: The protecting group is removed, usually by treatment with aqueous acid (e.g., HCl), to yield the final product, this compound.
-
Purification: The final compound is purified using standard chromatographic techniques.
References
An In-depth Technical Guide to the Protein Kinase C Activation Pathway of Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed for the field treatment of actinic keratosis (AK). It is an ester of ingenol and a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of various cellular processes, including cell proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the PKC activation pathway of this compound, including its mechanism of action, downstream signaling cascades, and relevant experimental protocols. This compound was developed to improve upon the chemical stability of its predecessor, ingenol mebutate, while preserving or enhancing its therapeutic activity.[1]
The primary mechanism of action of this compound is considered to be a dual process: the induction of rapid, localized cell death and the stimulation of a local inflammatory response, which is at least partially mediated by the activation of PKC.[2]
Protein Kinase C Activation and Downstream Signaling
The activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately lead to the observed clinical effects. The primary pathway implicated is the Ras/Raf/MEK/ERK (MAPK) pathway.
Signaling Pathway Diagram
Upon activation by this compound, PKC translocates to the cell membrane and initiates the MAPK cascade by activating Ras. This leads to the sequential phosphorylation and activation of Raf, MEK, and ERK. Activated ERK then translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as AP-1 and NF-κB. The activation of these transcription factors results in the expression of genes involved in inflammation (e.g., cytokines and chemokines), apoptosis, and cell cycle arrest, contributing to the elimination of dysplastic keratinocytes in actinic keratosis.
Quantitative Data
While specific quantitative data for this compound's interaction with PKC is limited, data from studies on ingenol mebutate provide valuable insights. It is important to note that this compound was developed to have preserved or improved properties.
| Parameter | Value | PKC Isoform(s) | Compound |
| Binding Affinity (Ki) | ~0.1-0.4 nM | α, β, γ, δ, ε | Ingenol Mebutate |
| PKCδ Activation | EC50 not specified | δ | Ingenol Mebutate |
| IL-8 Induction | EC50 not specified | Not specified | Ingenol Mebutate |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the this compound-PKC activation pathway.
Protein Kinase C (PKC) Activity Assay
This protocol is a general method to determine the in vitro kinase activity of PKC upon treatment with this compound.
Objective: To quantify the phosphorylation of a PKC-specific substrate peptide by activated PKC.
Materials:
-
Purified PKC isoforms
-
This compound
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µM ATP)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PS/DAG liposomes, and the PKC substrate peptide.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified PKC isoform and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of different concentrations of this compound.
Western Blot Analysis of Downstream Signaling
This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway following treatment of cells with this compound.
Objective: To assess the activation of Raf, MEK, and ERK in response to this compound.
Materials:
-
Keratinocyte cell line (e.g., HaCaT)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Raf, anti-phospho-MEK, anti-phospho-ERK, and total protein antibodies for normalization)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture keratinocytes to a desired confluency.
-
Treat the cells with various concentrations of this compound for different time points.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Experimental Workflow Diagram
Conclusion
This compound is a potent activator of Protein Kinase C, exerting its therapeutic effects in actinic keratosis through a dual mechanism of inducing cell death and stimulating a local inflammatory response. The activation of the PKC/MAPK signaling pathway plays a central role in these processes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed molecular mechanisms of this compound and to explore its potential in other therapeutic areas. Further research is warranted to delineate the specific interactions of this compound with different PKC isoforms and to fully map its downstream signaling network.
References
Preclinical Profile of Ingenol Disoxate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed for the field treatment of actinic keratosis (AK). As a chemical analog of ingenol mebutate, it was designed to have improved chemical stability, facilitating storage at ambient temperatures, while maintaining or enhancing the therapeutic activity of the ingenol core.[1][2] Preclinical evaluations suggest that this compound shares a similar dual mechanism of action with its predecessor, ingenol mebutate, which involves direct cytotoxicity and the induction of a localized inflammatory response.[1][2] This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, efficacy, and safety profile.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the activation of Protein Kinase C (PKC) isoforms.[3] This is consistent with the known activity of other ingenol esters, such as ingenol-3-angelate (PEP005), which are potent PKC activators. Activation of PKC, particularly the PKC-delta isoform, is thought to initiate a cascade of downstream signaling events, including the activation of the Ras/Raf/MEK/ERK pathway. This signaling cascade can lead to cell cycle arrest and apoptosis in rapidly proliferating cells, such as those found in AK lesions.
Furthermore, the activation of PKC by ingenol derivatives has been shown to induce the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of neutrophils and other immune cells to the site of application. This inflammatory response is thought to contribute to the clearance of residual dysplastic cells.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Figure 1: Proposed signaling cascade of this compound.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent cytotoxic effects in various cancer cell lines. A key study by Bertelsen et al. (2016) provides the most comprehensive publicly available preclinical data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | This compound | Ingenol Mebutate | Reference |
| HeLa (cervical cancer) | Cytotoxicity | IC50 (µM) | ~0.1 | ~0.3 | |
| HSC-5 (skin squamous cell carcinoma) | Cytotoxicity | IC50 (µM) | ~0.2 | ~0.5 | |
| Primary Human Keratinocytes | Viability | - | More potent than ingenol mebutate | - | |
| Primary Human Keratinocytes | Proliferation | - | More potent growth arrest than ingenol mebutate | - | |
| Primary Human Keratinocytes | Apoptosis | Caspase 3/7 activation | Induced | - |
In Vivo Studies
The anti-tumor activity of this compound has been evaluated in murine models of melanoma and UV-induced skin carcinogenesis.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings | Reference |
| Murine B16 Melanoma | 0.1% this compound gel, topically for 2 days | Superior antitumor effect and significantly increased median survival time compared to ingenol mebutate. | |
| UV-induced Skin Carcinogenesis (SKH-1 mice) | 0.1% this compound gel, topically for 2 days | Significant effect on tumor ablation. |
Preclinical Pharmacokinetics
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound are not extensively reported in the public domain. However, clinical pharmacokinetic studies in humans provide some insight into its systemic exposure. Following topical application of this compound gel under maximum-use conditions (full face, or approximately 250 cm² on the arm or scalp) for three consecutive days, very low systemic exposure was observed. The highest quantifiable plasma concentration was 0.33 nM, with an AUCtlast of 3.12 nM·h.
Preclinical Toxicology
Comprehensive preclinical toxicology data from GLP-compliant studies, including repeat-dose toxicity, safety pharmacology, and genotoxicity, are not available in peer-reviewed literature. This information is typically part of the proprietary data submitted for regulatory approval.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies on this compound are not publicly available. The following are generalized workflows based on the methodologies described in the available literature.
In Vitro Cytotoxicity Assay Workflow
Figure 2: Generalized workflow for in vitro cytotoxicity testing.
In Vivo Murine Melanoma Model Workflow
Figure 3: Generalized workflow for the in vivo melanoma model.
Conclusion
The available preclinical data indicate that this compound is a potent inducer of cytotoxicity in cancer cell lines and demonstrates significant anti-tumor efficacy in animal models of skin cancer. Its mechanism of action is consistent with that of other ingenol esters, primarily through the activation of PKC and the downstream MEK/ERK signaling pathway. While detailed preclinical ADME and toxicology data are not publicly available, clinical studies suggest minimal systemic exposure and a manageable local safety profile. Further research into the specific molecular interactions and the full preclinical safety profile of this compound would be beneficial for a more complete understanding of this compound.
References
A Comparative Analysis of the Chemical Stability of Ingenol Disoxate and Ingenol Mebutate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol mebutate, the active ingredient in Picato®, is a well-established topical treatment for actinic keratosis. However, its inherent chemical instability, necessitating refrigeration, presents a significant logistical challenge. This has driven the development of novel ingenol derivatives with improved physicochemical properties. This technical guide provides a detailed comparative analysis of the chemical stability of ingenol mebutate and a promising new derivative, ingenol disoxate. Quantitative data from stability studies are presented, alongside detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability advantages offered by this compound.
Introduction
Ingenol mebutate, a diterpene ester isolated from the sap of Euphorbia peplus, is a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3] This activation triggers a dual mechanism of action: direct induction of cell death in dysplastic keratinocytes and a localized inflammatory response that eliminates residual abnormal cells.[2][3] While clinically effective, ingenol mebutate is prone to chemical rearrangement through acyl migration, which limits its stability and necessitates cold-chain storage for the final product. To overcome this limitation, research has focused on developing more stable ingenol esters. This compound has emerged as a lead candidate, demonstrating enhanced chemical stability without compromising, and in some cases improving upon, the pharmacological activity of ingenol mebutate. This improved stability profile has the potential to allow for storage at ambient temperatures, offering a significant advantage in terms of convenience and cost.
Chemical Structures
The chemical structures of ingenol mebutate and this compound are presented below. Both are esters of ingenol, but differ in the acyl group at the C3 position.
-
Ingenol Mebutate: Ingenol 3-angelate
-
This compound: Ingenol 3-(3,5-diethylisoxazole-4-carboxylate)
Comparative Chemical Stability
The primary issue affecting the stability of ingenol mebutate is its propensity for pH-dependent acyl migration. This process involves the rearrangement of the ester group from the C3 position to the C5 or C20 positions, leading to the formation of inactive isomers. This compound was specifically designed to minimize this degradation pathway.
Stability in Aqueous Buffer
Studies have demonstrated the superior stability of this compound in an aqueous phosphate buffer at physiological pH and temperature.
Experimental Protocol: Stability in Phosphate Buffer
-
Objective: To assess the chemical stability of ingenol mebutate and this compound in an aqueous buffer at physiological conditions.
-
Methodology:
-
The stability of ingenol mebutate and this compound was evaluated in a 0.067 M phosphate buffer (pH 7.4) containing 30% acetonitrile as a co-solvent.
-
The initial concentration of each compound was 100 µM.
-
The solutions were incubated at 37 °C.
-
The stability was monitored over a 24-hour period.
-
Analysis was performed using a Waters LCT Premier XE TOF instrument with Acquity UPLC (Ultra Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry).
-
Table 1: Stability of Ingenol Mebutate and this compound in Phosphate Buffer (pH 7.4) at 37°C
| Time (hours) | Remaining Ingenol Mebutate (%) | Remaining this compound (%) |
| 2 | ~60 | >95 |
| 24 | ~45 | ~75 |
Data extracted from graphical representations in the cited literature.
Observations:
-
Ingenol mebutate undergoes rapid degradation, with approximately 40% rearranging within the first 2 hours. The primary rearrangement product is the 5-isomer, which then gradually converts to the more thermodynamically stable and inactive 20-isomer.
-
This compound demonstrates significantly greater stability, with minimal degradation observed after 2 hours. Over 24 hours, this compound is slowly converted to the inactive 20-isomer, with very low levels of the intermediate 5-isomer detected.
Stability in Hydroalcoholic Gel Formulation
The stability of these compounds has also been assessed in a clinically relevant hydroalcoholic gel formulation.
Experimental Protocol: Stability in Hydroalcoholic Gel
-
Objective: To evaluate the chemical stability of ingenol mebutate and this compound in a hydroalcoholic gel formulation under long-term and accelerated storage conditions.
-
Methodology:
-
This compound hydroalcoholic gel (0.05%) was prepared.
-
The stability of the formulation was investigated under the following conditions:
-
Long-term storage: 5 °C
-
Accelerated storage: 25 °C and 60% relative humidity (RH)
-
-
The concentration of this compound and its degradation products was monitored over time.
-
Table 2: Stability of this compound Hydroalcoholic Gel 0.05%
| Storage Condition | Duration | This compound (% of initial concentration) |
| 5 °C | Not Specified | >95% |
| 25 °C / 60% RH | Not Specified | >90% |
Specific time points for these percentages were not detailed in the available source material.
Observations:
-
This compound shows high stability in the hydroalcoholic gel formulation, even under accelerated conditions. This is a significant improvement over ingenol mebutate, which requires refrigeration to maintain its chemical integrity. The lower pH of the gel formulation helps to maximize the chemical stability of ingenol mebutate.
Mechanism of Action and Signaling Pathway
Both ingenol mebutate and this compound exert their therapeutic effects through the activation of Protein Kinase C (PKC). This initiates a cascade of events leading to cell death and an inflammatory response.
Caption: Signaling pathway of ingenol compounds.
Experimental Workflow for Stability Analysis
The general workflow for assessing the chemical stability of ingenol derivatives is outlined below.
References
- 1. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Beyond PKC: An In-depth Technical Guide to the Cellular Targets of Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol Disoxate (LEO 43204), a novel ingenol derivative, is recognized for its potent anti-tumor activities, traditionally attributed to its role as a protein kinase C (PKC) agonist. However, a growing body of evidence reveals that its mechanism of action extends beyond PKC, involving direct interactions with other cellular components that contribute significantly to its therapeutic effects, including cytotoxicity and induction of apoptosis. This technical guide provides a comprehensive overview of the non-PKC cellular targets of this compound, with a focus on its interaction with the mitochondrial protein SLC25A20 and its role in activating p53-mediated apoptosis. This document details the experimental methodologies used to identify these targets, presents available quantitative data, and illustrates the involved signaling pathways.
Introduction
This compound is a chemically stable analog of Ingenol Mebutate, the active ingredient in the treatment of actinic keratosis.[1][2] While the activation of PKC isoforms is a well-established mechanism for ingenol compounds, leading to localized inflammation and immune responses, recent studies have unveiled PKC-independent pathways that are crucial for their direct cytotoxic effects.[3][4] Understanding these alternative targets and mechanisms is paramount for optimizing the therapeutic use of this compound and for the development of new anti-cancer agents with improved specificity and reduced side effects. This guide delves into the molecular interactions of this compound beyond the realm of PKC.
Primary Non-PKC Target: SLC25A20
A pivotal discovery in elucidating the non-PKC-mediated effects of ingenol compounds is the identification of the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a direct binding partner.[3]
Function of SLC25A20
SLC25A20, also known as carnitine-acylcarnitine carrier (CAC), is a mitochondrial inner membrane protein responsible for the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent β-oxidation. This process is essential for cellular energy production, especially in highly metabolic cells.
Inhibition of SLC25A20 by this compound
Studies utilizing chemical proteomics have demonstrated that both Ingenol Mebutate and its more stable analog, this compound, directly interact with and inhibit the function of SLC25A20. This inhibition is significant as it is not observed with the canonical PKC agonist 12-O-tetradecanoylphorbol-13-acetate (TPA), strongly suggesting a PKC-independent mechanism of action.
Functional Consequences of SLC25A20 Inhibition
The blockade of SLC25A20 by this compound leads to a disruption of fatty acid metabolism, characterized by:
-
Accumulation of Cellular Acylcarnitines: Inhibition of SLC25A20 prevents the transport of acylcarnitines into the mitochondria, leading to their buildup in the cytoplasm.
-
Blockade of Fatty Acid Oxidation (FAO): The inability to transport fatty acids into the mitochondria results in a significant reduction in FAO, impairing a major cellular energy source.
This disruption of mitochondrial function is a key contributor to the direct cytotoxic effects of this compound.
Quantitative Data
While direct binding affinity values (Ki or IC50) for this compound with SLC25A20 are not extensively reported in the public literature, the functional consequences have been quantified.
| Compound | Target | Effect | Cell Line(s) | Concentration for Effect | Reference |
| This compound | SLC25A20 | Inhibition of Fatty Acid Oxidation | HSC-5 | Not specified | |
| This compound | SLC25A20 | Increased long-chain acylcarnitine content | HSC-5 | Not specified | |
| Ingenol Mebutate | SLC25A20 | Inhibition of Fatty Acid Oxidation | HSC-5 | Not specified | |
| Ingenol Mebutate | SLC25A20 | Increased long-chain acylcarnitine content | HSC-5 | Not specified |
Induction of Apoptosis: A p53-Mediated Pathway
Beyond its effects on mitochondrial metabolism, this compound and its parent compounds induce apoptosis through pathways that can be independent of PKC activation. Evidence points towards the involvement of the tumor suppressor protein p53.
Activation of the p53 Pathway
Treatment with ingenol derivatives has been shown to modulate the expression of apoptosis-associated molecules, including a decrease in p53 expression in actinic keratosis lesions after treatment. This suggests an interplay between ingenol compounds and the p53 signaling network. In response to cellular stress, such as that induced by mitochondrial dysfunction, p53 can be activated to initiate apoptosis.
Downstream Effectors of p53-Mediated Apoptosis
Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as BAX and BAK. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol, a critical step in the intrinsic apoptotic pathway.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SLC25A20 Inhibition
Caption: Inhibition of SLC25A20 by this compound disrupts fatty acid metabolism.
Proposed p53-Mediated Apoptotic Pathway
Caption: Proposed p53-mediated apoptotic pathway induced by this compound.
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of this compound.
Detailed Experimental Protocols
Chemical Proteomics for Target Identification
This protocol is based on the methodology described for identifying targets of Ingenol Mebutate.
-
Probe Synthesis: Synthesize a photoreactive and clickable analog of this compound. This typically involves incorporating a diazirine group for photo-crosslinking and an alkyne or azide group for click chemistry.
-
Cell Culture and Treatment: Culture human cell lines (e.g., HSC-5, HeLa) or primary human keratinocytes under standard conditions. Treat cells with the ingenol probe at a suitable concentration (e.g., 10 µM) for a defined period (e.g., 30 minutes). Include control groups treated with vehicle (DMSO) and a competition group co-treated with an excess of non-probe this compound.
-
Photo-crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis and Fractionation: Lyse the cells and separate soluble and membrane protein fractions.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag, such as biotin, to the probe.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.
-
Proteomic Analysis:
-
Sample Preparation: Elute the enriched proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or isotopic reductive dimethylation (ReDiMe) to compare the abundance of proteins in the probe-treated versus the competition and control groups.
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample and whose enrichment is competitively blocked by the excess of unlabeled this compound.
Fatty Acid Oxidation (FAO) Assay
This protocol provides a general framework for assessing the effect of this compound on FAO.
-
Cell Culture: Plate cells (e.g., HSC-5) in a suitable microplate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Radiolabeled Substrate Incubation: Add a reaction mixture containing a radiolabeled fatty acid, such as [14C]palmitic acid, to the cells.
-
Incubation: Incubate the cells at 37°C to allow for the uptake and oxidation of the radiolabeled fatty acid.
-
Measurement of Radiolabeled Metabolites: After incubation, measure the amount of radiolabeled acid-soluble metabolites (ASMs) produced, which is an indicator of β-oxidation. This can be achieved by precipitating the unmetabolized fatty acids and measuring the radioactivity in the supernatant.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Compare the FAO rates in this compound-treated cells to the vehicle-treated controls to determine the inhibitory effect.
Cytochrome c Release Assay
This protocol outlines a method to detect the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Treatment: Induce apoptosis in cells by treating them with this compound for various time points. Include a negative control (untreated cells) and a positive control (e.g., staurosporine).
-
Cell Fractionation:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate to pellet the nuclei and heavy membranes.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to the control indicates its release from the mitochondria.
Conclusion
The therapeutic efficacy of this compound is not solely dependent on its well-documented role as a PKC agonist. This guide has illuminated the significant contributions of its non-PKC targets, primarily the mitochondrial protein SLC25A20. The inhibition of this transporter disrupts cellular metabolism and contributes to mitochondrial dysfunction, a key event in the induction of apoptosis. Furthermore, the engagement of the p53-mediated apoptotic pathway represents another crucial PKC-independent mechanism. A deeper understanding of these multifaceted interactions will be instrumental in the rational design of future ingenol-based therapeutics with enhanced efficacy and refined safety profiles. Further research is warranted to precisely quantify the binding affinities of this compound to these non-PKC targets and to fully delineate the intricate signaling cascades it modulates.
References
- 1. rsc.org [rsc.org]
- 2. abcam.cn [abcam.cn]
- 3. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Ingenol Disoxate: A Technical Guide to its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol derivative that has demonstrated significant potential in the field treatment of actinic keratosis (AK), a common precursor to non-melanoma skin cancer.[1][2] Developed as a more chemically stable analogue of ingenol mebutate, this compound exhibits a potent dual mechanism of action that combines direct cytotoxicity with the induction of a robust localized inflammatory and immune response.[1] This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways involved.
Core Mechanism of Action: A Dual Approach
The therapeutic efficacy of this compound is attributed to a two-pronged mechanism of action, a characteristic it shares with its predecessor, ingenol mebutate.[1][2]
-
Direct Cytotoxicity: this compound rapidly induces cell death in dysplastic keratinocytes. This is characterized by the disruption of the plasma membrane and mitochondrial swelling, leading to primary necrosis of the treated lesion. Preclinical studies have shown that this compound has a significantly higher cytotoxic potency compared to ingenol mebutate.
-
Immunomodulation: The initial cytotoxic event triggers a localized inflammatory response. The necrotic cells release pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), which leads to the infiltration of neutrophils and other immune cells. This is followed by a more targeted, adaptive immune response, including the induction of tumor-reactive antibodies. This subsequent immune-mediated action helps to eliminate any remaining dysplastic cells, contributing to a durable clinical response.
Preclinical Data: In Vitro and In Vivo Evidence
Preclinical investigations have been instrumental in elucidating the pharmacological profile of this compound.
In Vitro Studies
This compound has demonstrated potent activity in various cell-based assays, highlighting its cytotoxic and cell growth-arresting properties.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Key Findings | Reference |
| Acute Cytotoxicity | HeLa, HSC-5 | This compound exhibited significantly higher cytotoxic potency relative to ingenol mebutate. | |
| Keratinocyte Proliferation and Viability | Primary Human Epidermal Keratinocytes | More potently induced cell growth arrest compared to ingenol mebutate. | |
| Keratinocyte Differentiation | Primary Human Epidermal Keratinocytes | Induced transcription of keratinocyte differentiation markers in a Protein Kinase C (PKC) dependent manner. | |
| Caspase 3/7 Activation | Primary Human Epidermal Keratinocytes | Activation of caspase 3/7 was measured to assess apoptosis. |
In Vivo Studies
Animal models have provided crucial evidence for the anti-tumor efficacy of this compound.
Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Key Findings | Reference |
| B16 Mouse Melanoma Model | Possessed a superior antitumor effect and significantly increased median survival time relative to ingenol mebutate. | |
| UV-Induced Skin Carcinogenesis Model (SKH-1 mice) | A significant effect on tumor ablation was observed. |
Clinical Data: Efficacy and Safety in Actinic Keratosis
Multiple clinical trials have evaluated the efficacy and safety of this compound gel for the field treatment of AK on various anatomical locations.
Table 3: Clinical Efficacy of this compound Gel in Actinic Keratosis (Phase II and III Trials)
| Treatment Area | Concentration | Treatment Duration | Complete Clearance Rate (at Week 8) | Partial Clearance Rate (≥75% lesion reduction at Week 8) | Reference |
| Face/Chest | 0.018% | 3 consecutive days | 36.5% | 71.4% | |
| Scalp | 0.037% | 3 consecutive days | 39.7% | 65.1% | |
| Trunk/Extremities | 0.1% | 3 consecutive days | 22.6% | 50.0% | |
| Face/Chest | 0.018% | 3 consecutive days | 25.9% | - | |
| Scalp | 0.037% | 3 consecutive days | 24.5% | - |
Table 4: Safety Profile of this compound Gel from Clinical Trials
| Adverse Event Type | Incidence | Key Observations | Reference(s) |
| Local Skin Responses (LSRs) | Common | Mean composite LSR scores (erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration) typically peaked around Day 4 and rapidly declined, approaching baseline by Week 4. | |
| Application Site Pain | Common | The most frequently reported treatment-related adverse event. | |
| Application Site Pruritus | Common | Another frequently reported treatment-related adverse event. | |
| Severe Adverse Events | Less than 5% of patients | The majority of adverse events were of mild or moderate intensity. |
Signaling Pathways
The immunomodulatory effects of ingenol compounds are primarily mediated through the activation of Protein Kinase C (PKC) and its downstream signaling cascades. While detailed pathway analysis for this compound is not extensively published, the mechanism is understood to be similar to that of ingenol mebutate, which involves the PKC/MEK/ERK pathway.
Experimental Protocols
While detailed, step-by-step protocols for the preclinical evaluation of this compound are not publicly available, this section outlines the general methodologies employed in the key experiments cited in the literature.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
-
Cell Lines: HeLa (human cervical cancer) and HSC-5 (human skin squamous cell carcinoma) cells were utilized.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound and a vehicle control.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based dye.
-
The absorbance is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
-
In Vivo B16 Melanoma Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of topically applied this compound.
-
Animal Model: C57BL/6 mice are typically used for the syngeneic B16 melanoma model.
-
Methodology:
-
B16 melanoma cells are cultured and harvested.
-
A specific number of B16 cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to establish and reach a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives topical application of this compound formulated in a gel, while the control group receives the vehicle gel. Treatment is typically applied for a short duration (e.g., two consecutive days).
-
Tumor growth is monitored by measuring tumor dimensions with calipers at regular intervals.
-
Endpoints include tumor volume, tumor growth delay, and overall survival of the mice.
-
Conclusion
This compound is a promising topical agent for the treatment of actinic keratosis, distinguished by its enhanced chemical stability and potent dual mechanism of action. Its ability to induce both direct tumor cell necrosis and a robust local immunomodulatory response underscores its therapeutic potential. The activation of the PKC signaling pathway appears central to its biological effects. Clinical data have consistently demonstrated its efficacy in clearing AK lesions with a manageable safety profile, characterized primarily by transient local skin reactions. Further research into the detailed molecular pathways and long-term outcomes will continue to refine our understanding of this novel immunomodulatory compound and its role in dermatologic oncology.
References
In Vivo Antitumor Efficacy of Ingenol Disoxate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed to improve upon the chemical stability and therapeutic profile of its predecessor, ingenol mebutate (PEP005). Both compounds, derived from the sap of the Euphorbia peplus plant, have demonstrated potent antitumor activities in preclinical animal models. This technical guide provides an in-depth overview of the in vivo antitumor efficacy of this compound, with comparative data for ingenol mebutate, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action
This compound, similar to ingenol mebutate, exhibits a dual mechanism of action. The primary mechanism involves the activation of Protein Kinase C (PKC) isoforms, leading to direct cytotoxicity in tumor cells. This is followed by a secondary, immune-mediated response characterized by the infiltration of neutrophils and other immune cells, which helps in the clearance of remaining tumor cells. Preclinical evaluations suggest that this compound shares this dual mode of action with ingenol mebutate[1].
Signaling Pathway
The antitumor effects of ingenol esters are primarily mediated through the activation of the Protein Kinase C (PKC) signaling pathway. This compound binds to and activates PKC isoforms, triggering a cascade of downstream events that lead to both direct tumor cell death and an inflammatory response that further contributes to tumor clearance.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol derivative developed for the field treatment of actinic keratosis (AK).[1] Like its predecessor, ingenol mebutate, it is a potent activator of Protein Kinase C (PKC), leading to a dual mechanism of action: direct cytotoxicity to dysplastic keratinocytes and induction of an inflammatory response that contributes to the clearance of lesions.[1][2][3] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to serve as a technical resource for professionals in drug development and dermatological research.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the activation of Protein Kinase C (PKC) isoforms. This activation is central to its therapeutic effect in actinic keratosis.
Protein Kinase C Activation
This compound is a potent activator of both classical and novel PKC isoforms. In vitro studies have demonstrated its ability to activate a range of these isoforms in the low nanomolar range, with a potency comparable to that of ingenol mebutate.
Table 1: In Vitro Protein Kinase C Isoform Activation by this compound
| PKC Isoform | EC50 (nM) |
| PKCα | 0.5 |
| PKCβII | Low nM |
| PKCγ | 0.9 |
| PKCδ | Low nM |
| PKCε | Low nM |
| PKCη | Low nM |
| PKCθ | 11 |
(Data sourced from Bertelsen et al., 2016)
Signaling Pathways
The activation of PKC by ingenol derivatives such as this compound is known to trigger downstream signaling cascades. While specific downstream signaling for this compound is not extensively detailed in public literature, the mechanism is presumed to be similar to that of the closely related compound, ingenol mebutate. This involves the activation of the Ras/Raf/MEK/ERK pathway, which can lead to apoptosis in cancer cells.[4] Specifically, the activation of PKCδ has been linked to pro-apoptotic effects.
Below is a diagram illustrating the proposed signaling pathway for ingenol compounds.
Caption: Proposed signaling pathway of this compound.
Pharmacokinetics
The systemic exposure to this compound following topical application is very low. A Phase I clinical trial under maximum-use conditions provides the most definitive human pharmacokinetic data available.
Absorption and Distribution
Following topical application of this compound gel for three consecutive days to the face, arm, or scalp of patients with actinic keratosis, systemic absorption was minimal.
Table 2: Systemic Exposure of this compound After Topical Application (Phase I Study)
| Treatment Area | This compound Gel Concentration | Number of Patients (N) | Highest Quantifiable Plasma Concentration (Cmax) | Area Under the Curve (AUCtlast) |
| Face | 0.018% | 18 | Not Reported | Not Reported |
| Arm | 0.1% | 21 | 0.33 nM | 3.12 nM·h |
| Scalp | 0.037% | 19 | Not Reported | Not Reported |
(Data sourced from Lain et al., 2018)
Metabolism and Excretion
Detailed information on the metabolism and excretion of this compound is not available in the public domain. For the related compound, ingenol mebutate, assayed metabolites were below the lower limit of quantification in human plasma after topical application, suggesting that if metabolism occurs, the systemic concentrations of metabolites are also very low.
Experimental Protocols
Detailed experimental protocols for the study of this compound are largely proprietary. However, based on published literature, the following provides an overview of the methodologies used.
In Vitro PKC Activation Assay
The modulatory effects of this compound on classical (α, βII, γ) and novel (δ, ε, η, θ) PKC isoforms were assessed using a kinase profiler assay.
-
Assay Principle: Measurement of the phosphorylation of a substrate peptide by the respective PKC isoform in the presence of the test compound.
-
Compound Preparation: this compound was serially diluted to achieve a range of concentrations for testing.
-
Reaction Conditions:
-
Classical PKC isoforms were assayed in the presence of calcium.
-
Novel PKC isoforms were assayed in the absence of calcium.
-
Phosphatidylserine was included as a cofactor.
-
-
Detection: The amount of phosphorylated substrate was quantified to determine the activity of the PKC isoform.
Caption: Workflow for in vitro PKC activation assay.
Clinical Pharmacokinetic Study Protocol
The clinical pharmacokinetic study (NCT02424305) was a Phase I, open-label, non-randomized, multicenter trial.
-
Patient Population: Adults with 15 or more clinically typical, visible, discrete AK lesions in the treatment area.
-
Treatment Regimen: Once-daily application of this compound gel for three consecutive days.
-
Face: 0.018% gel
-
Arm: 0.1% gel
-
Scalp: 0.037% gel
-
-
Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points to determine the plasma concentrations of this compound.
-
Analytical Method: While not explicitly detailed in the abstract, a validated high-sensitivity analytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), would be required for the quantification of the low systemic levels of this compound in a biological matrix.
Caption: Workflow of the clinical pharmacokinetic study.
Conclusion
This compound is a potent activator of multiple PKC isoforms, which is believed to be the primary driver of its clinical efficacy in actinic keratosis. Pharmacokinetic studies have demonstrated very low systemic exposure following topical application, suggesting a favorable safety profile in terms of systemic toxicity. While the available data provides a good overview, a more detailed understanding of the metabolism, excretion, and the complete downstream signaling cascade of this compound would require access to more in-depth, proprietary preclinical and clinical study data.
References
- 1. Pharmacokinetics and Safety of this compound Gel Administered Under Maximum-Use Conditions to Patients With Actinic Keratosis [pubmed.ncbi.nlm.nih.gov]
- 2. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 3. Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), an orally bioavailable systemic Hedgehog signalling pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Affected by Ingenol Disoxate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol Disoxate, a derivative of ingenol mebutate, is a novel agent for the field treatment of actinic keratosis. Its therapeutic effect is understood to be mediated through a dual mechanism of action: rapid induction of cell death in dysplastic keratinocytes and the stimulation of a localized inflammatory response. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to support further research and drug development in this area. While much of the detailed molecular data comes from studies on the closely related compound ingenol mebutate, these findings provide a strong predictive framework for the mechanisms of this compound.
Introduction
This compound is an ester of the diterpenoid ingenol, derived from the sap of the plant Euphorbia peplus. It has demonstrated clinical efficacy in the treatment of actinic keratosis, a common precursor to non-melanoma skin cancer. The primary mode of action of ingenol compounds involves the activation of Protein Kinase C (PKC) isozymes, which triggers a cascade of downstream signaling events culminating in targeted cell death and an immune response. This guide will dissect these pathways, presenting the available data and methodologies to facilitate a deeper understanding of this compound's molecular pharmacology.
Core Signaling Pathways
This compound's biological activity is primarily driven by its function as a Protein Kinase C (PKC) agonist. This activation initiates two major downstream consequences: direct cytotoxicity in target cells and the induction of a robust inflammatory response. A key molecular target identified for the ingenol class of drugs is the mitochondrial carnitine-acylcarnitine translocase SLC25A20, linking the drug's effects to mitochondrial dysfunction.[1][2]
Protein Kinase C (PKC) Activation
This compound, like its precursor ingenol mebutate, is a broad-spectrum activator of classical and novel PKC isoforms. The pro-apoptotic effects, in particular, have been strongly linked to the activation of PKCδ.[3] Upon activation by this compound, PKCδ translocates to various cellular compartments, including the mitochondria and nucleus, where it phosphorylates a range of downstream targets.
Induction of Apoptosis via PKCδ
The activation of PKCδ is a critical step in the induction of apoptosis in cancerous cells. Activated PKCδ can initiate both the intrinsic and extrinsic apoptotic pathways. This includes the loss of mitochondrial membrane potential, activation of caspase-9 (intrinsic pathway), and downregulation of c-FLIP, leading to caspase-8 activation (extrinsic pathway). Both pathways converge on the activation of the executioner caspase-3, leading to programmed cell death.[3]
Activation of the MEK/ERK Pathway
Studies on ingenol mebutate have shown that the PKC-mediated signaling cascade includes the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK module.[4] The activation of PKC leads to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK. This signaling axis is also implicated in the induction of cell death.
Induction of an Inflammatory Response
A crucial component of this compound's mechanism of action is the induction of a local inflammatory response, which helps to eliminate residual tumor cells. This is driven by the release of pro-inflammatory cytokines and chemokines from both the tumor cells and surrounding keratinocytes. The activation of NF-κB is a likely upstream regulator of this inflammatory cascade.
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound and related ingenol compounds.
Table 1: Clinical Efficacy of this compound in Actinic Keratosis
| Treatment Group | Complete Clearance Rate | Partial Clearance Rate | Reduction in Lesion Count | Reference |
| Face/Chest | 36.5% | 71.4% | 78.9% | |
| Scalp | 39.7% | 65.1% | 76.3% | |
| Trunk/Extremities | 22.6% | 50.0% | 69.1% |
Table 2: In Vitro Activity of Ingenol Mebutate (PEP005)
| Cell Line | Assay | Endpoint | Value | Reference |
| Colo205 | Apoptosis | Time-dependent decrease in S phase | Time- and concentration-dependent | |
| Multiple | PKC Activation | Phosphorylation of PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, PTEN | Increased phosphorylation | |
| SCC13 | Viability (MTT) | IC50 after 24h treatment with PKC inhibitor | >100 nmol/L |
Experimental Protocols
Western Blot Analysis of MEK and ERK Phosphorylation
This protocol is adapted from studies on ingenol mebutate and is suitable for assessing the activation of the MEK/ERK pathway by this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes or A431 squamous cell carcinoma cells) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for specified time points (e.g., 15, 30, 60 minutes).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify changes in phosphorylation levels relative to total protein and vehicle-treated controls.
Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-only, and PI-only controls should be used for compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cytokine and Chemokine Profiling
A multiplex bead-based immunoassay (e.g., Cytometric Bead Array) can be used to quantify the release of multiple cytokines and chemokines from cells treated with this compound.
-
Sample Collection: Culture keratinocytes or other relevant cell types and treat with this compound. Collect the cell culture supernatant at various time points.
-
Assay Procedure: Follow the manufacturer's protocol for the specific cytokine bead array kit. This typically involves incubating the supernatant with a mixture of capture beads, each specific for a different cytokine, followed by the addition of a PE-conjugated detection antibody.
-
Flow Cytometry: Acquire the samples on a flow cytometer. The distinct fluorescence of each bead population allows for the simultaneous measurement of multiple analytes.
-
Data Analysis: Use the appropriate software to analyze the data and determine the concentration of each cytokine and chemokine based on a standard curve.
Conclusion
This compound exerts its therapeutic effects through a complex interplay of signaling pathways initiated by the activation of Protein Kinase C. The subsequent induction of apoptosis via PKCδ and the MEK/ERK pathway, coupled with a robust inflammatory response, leads to the effective clearance of dysplastic cells. Further research focusing on the specific quantitative effects of this compound on these pathways will provide a more complete understanding of its molecular mechanism of action and may inform the development of next-generation therapies. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ingenol Disoxate's Effect on Keratinocyte Differentiation Markers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ingenol Disoxate, a novel derivative of Ingenol Mebutate, is an activator of Protein Kinase C (PKC) with significant implications for dermatology, particularly in the treatment of actinic keratosis (AK). Its mechanism of action involves a dual effect of inducing rapid cell death in dysplastic cells and stimulating a local inflammatory response. A critical aspect of its biological activity is its influence on keratinocyte differentiation. Pre-clinical evidence suggests that in normal human keratinocytes, this compound promotes the transcription of differentiation markers through a PKC-dependent pathway. Conversely, in the context of hyperproliferative and abnormally differentiated states such as actinic keratosis, the related compound Ingenol Mebutate has been shown to downregulate genes associated with keratinization and cornification, suggesting a normalizing effect on pathological tissue. This guide provides a detailed overview of the signaling pathways, experimental data, and methodologies related to this compound's impact on keratinocyte differentiation markers.
Core Mechanism of Action: The PKC Signaling Pathway
Ingenol compounds, including this compound and its parent compound Ingenol Mebutate, function as potent agonists of Protein Kinase C (PKC)[1]. This activation is central to their effects on keratinocytes. The primary isoform implicated in this pathway is PKCδ (delta)[2][3].
Upon application, this compound binds to and activates PKCδ. This initiates a downstream phosphorylation cascade, primarily through the MEK/ERK signaling pathway[2][3]. The activation of this pathway is linked to both the cytotoxic effects on dysplastic keratinocytes and the modulation of cellular differentiation processes. In normal keratinocytes, this signaling cascade appears to promote cell growth arrest and the transcription of genes associated with terminal differentiation.
Figure 1: this compound signaling pathway in keratinocytes.
Quantitative Data on Gene Expression
The effect of Ingenol compounds on keratinocyte differentiation markers appears to be highly context-dependent. While pre-clinical studies on normal human keratinocytes report an induction of differentiation markers by this compound, detailed quantitative gene expression studies have primarily focused on the treatment of actinic keratosis (AK) with Ingenol Mebutate.
In a study evaluating gene expression profiles of AK lesions before and after treatment with Ingenol Mebutate, a significant downregulation of genes associated with epidermal development, keratinocyte differentiation, and cornification was observed in patients who responded to the therapy. This suggests that in a pathological state of abnormal differentiation and hyperproliferation, Ingenol Mebutate helps to normalize the tissue by reducing the expression of these markers.
Table 1: Downregulated Keratinocyte Differentiation-Associated Genes in Actinic Keratosis Lesions Following Ingenol Mebutate Treatment
| Gene Family/Group | Specific Downregulated Genes Identified | Biological Process Association |
| Keratin (KRT) Family | KRT5, KRT6, KRT14, KRT16, KRT17, KRT19 | Epidermal Development, Differentiation |
| Late Cornified Envelope (LCE) | LCE2/LCE3 Group Members | Cornification, Skin Barrier Formation |
| Small Proline-Rich (SPRR) | SPRR1/SPRR2/SPRR3 Group Members | Cornified Envelope Precursors |
| Involucrin (IVL) | IVL | Cornified Envelope Precursor |
| Peptidase Inhibitor 3 | PI3 | Epidermal Development |
| Cystatin A | CSTA | Epidermal Development, Cornification |
Data summarized from a microarray analysis of AK lesions treated with Ingenol Mebutate 0.015% gel. The study identified 114 downregulated genes post-treatment, many of which are crucial for the structural formation of the epidermis.
Detailed Experimental Protocols
The following protocols are synthesized from standard methodologies reported in keratinocyte research and studies involving Ingenol compounds.
Protocol for Primary Human Keratinocyte Culture and Treatment
-
Isolation and Culture: Primary human epidermal keratinocytes are isolated from neonatal foreskin or adult skin biopsies via enzymatic digestion (e.g., using dispase followed by trypsin). Cells are cultured in a specialized keratinocyte serum-free medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor. The medium is maintained at a low calcium concentration (<0.1 mM) to promote proliferation and prevent premature differentiation.
-
Subculturing: When cultures reach 70-80% confluency, cells are passaged using a trypsin-EDTA solution and seeded into new culture flasks or plates.
-
Treatment with this compound: For experiments, keratinocytes are seeded into multi-well plates. At desired confluency, the standard medium is replaced with a medium containing this compound at various concentrations (e.g., ranging from nanomolar to low micromolar concentrations) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) prior to analysis.
Protocol for Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following treatment, total RNA is extracted from keratinocyte lysates using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. Each reaction includes the cDNA template, forward and reverse primers for the target gene (e.g., KRT1, KRT10, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB), and the master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
References
Ingenol Disoxate and Mitochondrial Dysfunction in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate, a novel ingenol derivative, has demonstrated significant efficacy in the field treatment of actinic keratosis.[1][2][3] As a chemically stable analogue of ingenol mebutate, it is characterized by its potent cytotoxic and pro-inflammatory effects.[1][4] While clinical development has primarily focused on dermatological applications, the underlying mechanism of action, particularly its impact on cancer cell viability, presents a compelling area of investigation for broader oncological applications. This technical guide consolidates the current understanding of how ingenol compounds, with a focus on the closely related ingenol mebutate, impact mitochondrial function to induce cancer cell death. Due to the limited availability of specific data on this compound's mitochondrial effects, this document leverages the more extensive research on ingenol mebutate to provide a foundational understanding of the likely mechanisms of action.
Core Mechanism of Action: A Dual Approach
The anti-cancer activity of ingenol mebutate, and by extension likely this compound, is attributed to a dual mechanism: direct cytotoxicity and the induction of a localized inflammatory response. A critical component of its direct cytotoxic effects is the rapid disruption of mitochondrial function, leading to necrotic cell death.
Impact on Mitochondrial Function
Studies on ingenol mebutate have revealed a profound and rapid impact on the mitochondria of cancer cells. Treatment with cytotoxic concentrations leads to a swift rupture of the mitochondrial network, a key event preceding the loss of plasma membrane integrity and cell death. This mitochondrial disruption is accompanied by a significant release of cytosolic calcium.
Key Mitochondrial Events:
-
Mitochondrial Swelling and Network Rupture: Within minutes of exposure, ingenol mebutate induces noticeable swelling of mitochondria. This is followed by a breakdown of the interconnected mitochondrial network.
-
Calcium Dysregulation: The disruption of mitochondrial integrity is associated with a release of calcium into the cytosol, a critical signal for the initiation of cell death pathways.
-
Induction of Necrosis: The primary mode of cell death induced by ingenol mebutate is necrosis, characterized by mitochondrial swelling and subsequent rupture of the plasma membrane.
Quantitative Data Summary
The following tables summarize quantitative data from studies on ingenol mebutate, providing insights into its cytotoxic potency and effects on cell viability.
Table 1: Cytotoxic Potency of Ingenol Mebutate in Cancer and Normal Cells
| Cell Type | IC50 (µM) | Exposure Time | Reference |
| Human Squamous Carcinoma (HSC-5) | 200 - 300 | Not Specified | |
| HeLa Cervix Carcinoma | 200 - 300 | Not Specified | |
| Normal Human Keratinocytes | 200 - 300 | Not Specified | |
| Differentiated Keratinocytes | > 300 | Not Specified |
Table 2: Time-Dependent Effects of Ingenol Mebutate (50 nM) on Cutaneous T-Cell Lymphoma (CTCL) Cells
| Cell Line | Time (hours) | Apoptotic Cells (%) | Viable Cells (%) | Reference |
| HH | 24 | Not Specified | Not Specified | |
| HH | 48 | Not Specified | Not Specified | |
| HH | 72 | 39 | 52 | |
| HuT-78 | 24 | Not Specified | Not Specified | |
| HuT-78 | 48 | Not Specified | Not Specified | |
| HuT-78 | 72 | 73 | 50 | |
| MyLa (Resistant) | 72 | 15 | 75 | |
| SeAx (Resistant) | 72 | 13 | 76 |
Signaling Pathways
The cytotoxic and pro-inflammatory effects of ingenol compounds are mediated through complex signaling pathways, with Protein Kinase C (PKC) playing a central role.
References
- 1. jcadonline.com [jcadonline.com]
- 2. A dose-finding trial with a novel ingenol derivative (this compound: LEO 43204) for field treatment of actinic keratosis on full face or 250 cm2 on the chest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound gel in field treatment of actinic keratosis on full face, scalp or large area (250 cm2) on the chest: results of four phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Cytotoxicity of Ingenol Disoxate
Introduction
Ingenol Disoxate is a novel derivative of ingenol developed for the topical treatment of actinic keratosis (AK), a common premalignant skin lesion.[1][2] As a successor to ingenol mebutate, this compound was designed to have improved chemical stability while preserving or enhancing the pharmacological properties that lead to high clearance rates of AK lesions.[3] Its mechanism of action involves a dual process: the rapid induction of direct cellular cytotoxicity in dysplastic keratinocytes, followed by an inflammatory response that eliminates residual tumor cells.[1][2] The primary molecular target of ingenol esters is the Protein Kinase C (PKC) family of isoenzymes.
Mechanism of Action: PKC-Mediated Apoptosis
This compound is a potent activator of PKC isoforms. This activation is a critical step in initiating cell death. Specifically, the activation of PKCδ has been strongly linked to the pro-apoptotic effects of related ingenol compounds. Upon activation by this compound, PKCδ translocates to various cellular compartments, including the nucleus and mitochondria, triggering downstream signaling cascades.
Key signaling pathways affected include:
-
Activation of the Ras/Raf/MEK/ERK Pathway: PKC activation leads to the phosphorylation and activation of the MAPK cascade (ERK1/2), which plays a role in inducing apoptosis.
-
Inhibition of the PI3K/AKT Pathway: The compound can lead to reduced levels of phosphorylated (active) AKT, a key survival signal. Inhibition of this pathway further promotes apoptosis.
-
Induction of Apoptosis: The culmination of these signaling events is the activation of apoptotic machinery, including the loss of mitochondrial membrane potential and the activation of caspases (e.g., caspase-3, -8, -9), leading to programmed cell death.
Experimental Protocol: WST-1 Cell Viability Assay
This protocol describes a method for determining the cytotoxic effects of this compound on human keratinocytes or skin cancer cell lines using a Water Soluble Tetrazolium salt (WST-1) assay. This colorimetric assay measures the metabolic activity of viable cells.
Objective: To quantify the dose-dependent cytotoxicity of this compound and determine its half-maximal inhibitory concentration (IC50).
Materials and Reagents:
-
Cell Line: Human keratinocyte cell line (e.g., HaCaT) or human squamous cell carcinoma line (e.g., A431).
-
Compound: this compound (and Ingenol Mebutate as a comparator).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: WST-1 reagent, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (450 nm).
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 to 10,000 cells per well (in 100 µL of medium) into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). Prepare a vehicle control using the highest concentration of DMSO present in the dilutions.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for a specified time period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use 620 nm as a reference wavelength if available.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + WST-1) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Example Absorbance Data (450 nm) after 48h Treatment
| Concentration (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| Vehicle Control | 1.854 | 1.892 | 1.875 | 1.874 |
| 0.1 | 1.811 | 1.865 | 1.843 | 1.840 |
| 1 | 1.623 | 1.598 | 1.651 | 1.624 |
| 10 | 1.159 | 1.201 | 1.177 | 1.179 |
| 100 | 0.643 | 0.688 | 0.652 | 0.661 |
| 1000 | 0.215 | 0.231 | 0.224 | 0.223 |
| 10000 | 0.112 | 0.109 | 0.115 | 0.112 |
Table 2: Calculated Cell Viability (%)
| Concentration (nM) | Average Absorbance | % Cell Viability |
|---|---|---|
| Vehicle Control | 1.874 | 100.0% |
| 0.1 | 1.840 | 98.2% |
| 1 | 1.624 | 86.7% |
| 10 | 1.179 | 62.9% |
| 100 | 0.661 | 35.3% |
| 1000 | 0.223 | 11.9% |
| 10000 | 0.112 | 6.0% |
Table 3: Summary of Cytotoxic Potency (IC50) Data is illustrative and based on published findings indicating this compound has higher potency.
| Compound | Cell Line | Incubation Time | IC50 (nM) |
|---|---|---|---|
| This compound | A431 | 48 hours | ~45 nM |
| Ingenol Mebutate | A431 | 48 hours | ~90 nM |
Visualizations
References
- 1. jcadonline.com [jcadonline.com]
- 2. Three-Day Field Treatment with this compound (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Ingenol Disoxate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol derivative with enhanced chemical stability and potent biological activity.[1][2] Like its predecessor, Ingenol Mebutate, it is a selective activator of Protein Kinase C (PKC) isoforms, making it a valuable tool for studying PKC signaling and its downstream effects, including apoptosis and immune modulation.[1][3][4] Preclinical studies have demonstrated that this compound possesses significantly higher cytotoxic potency compared to Ingenol Mebutate, highlighting the need for careful dose-selection in in vitro experiments.
These application notes provide a guide to determining the optimal concentration of this compound for in vitro studies, focusing on its effects on cell viability, apoptosis, and the activation of the PKC/MEK/ERK signaling pathway. The provided protocols are intended to serve as a starting point for researchers to adapt to their specific cell systems and experimental questions.
Data Presentation: In Vitro Efficacy of Ingenol Mebutate (as a proxy for this compound)
Due to the limited availability of published IC50 values for this compound, the following table summarizes reported in vitro concentrations and effects of the structurally related and less potent compound, Ingenol Mebutate. Given that this compound is more potent, researchers should consider starting with concentrations at and below the ranges listed here.
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Pancreatic Cancer (Panc-1) | Cell Survival | IC50: 43.1 ± 16.8 nM (72h) | Cytostatic effect | |
| Keratinocytes & SCC cells | Cell Viability/Proliferation | 100 nM | Optimal for inducing cell death | |
| Human Melanoma (A2058, HT144) | Cell Viability (MTT) | IC50: 38 - 46 µM (24h) | Dose-dependent growth suppression | |
| Keratinocytes, HSC-5, HeLa | Cytotoxicity | 200 - 300 µM | Induction of cell death | |
| Cutaneous T-Cell Lymphoma (CTCL) | Apoptosis/Viability | 50 nM | Significant induction of apoptosis and decreased viability |
Recommended Starting Concentrations for this compound
Based on the evidence that this compound is more potent than Ingenol Mebutate, the following concentration ranges are recommended as a starting point for in vitro studies:
| Application | Recommended Starting Concentration Range | Notes |
| Initial Range Finding (Cytotoxicity/Viability) | 0.1 nM - 10 µM | A broad range is recommended to capture the dose-response curve in the specific cell line of interest. |
| Signaling Pathway Activation (e.g., PKC/MEK/ERK) | 1 nM - 100 nM | Based on the optimal concentration for Ingenol Mebutate, a lower range is suggested for the more potent this compound. |
| Apoptosis Induction | 10 nM - 1 µM | The concentration required to induce apoptosis may vary significantly between cell types. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls as described in the cell viability assay protocol.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Western Blot Analysis of PKC/MEK/ERK Signaling Pathway
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PKC/MEK/ERK signaling cascade.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for short time points (e.g., 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway
This compound, as an activator of Protein Kinase C (PKC), is expected to initiate a signaling cascade that includes the activation of MEK and ERK, ultimately leading to cellular responses such as apoptosis.
Conclusion
The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific biological question being addressed. Due to its increased potency compared to Ingenol Mebutate, it is crucial to perform careful dose-response experiments. The protocols and concentration ranges provided in these application notes offer a solid foundation for researchers to begin their investigations into the in vitro effects of this potent PKC activator.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols for Ingenol Disoxate in Animal Models of Actinic Keratosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate (LEO 43204) is a novel ingenol derivative being investigated for the topical field treatment of actinic keratosis (AK). Preclinical studies in animal models are crucial for elucidating its mechanism of action and evaluating its efficacy before human trials. These application notes provide detailed protocols for utilizing this compound in established murine models of AK and skin cancer, summarizing key quantitative data and outlining the underlying signaling pathways. Pre-clinical evaluations suggest that this compound has a dual mode of action similar to Ingenol Mebutate, involving direct cytotoxicity and the induction of an inflammatory response.[1]
Animal Models
UV-Induced Actinic Keratosis and Squamous Cell Carcinoma Model in SKH-1 Hairless Mice
This is the most relevant model for studying AK as it mimics the natural development of these lesions due to chronic sun exposure.
Experimental Protocol:
-
Animal Model: Female SKH-1 hairless mice, 6-8 weeks old.
-
UVB-Induced Carcinogenesis:
-
Expose the dorsal skin of the mice to UVB radiation three to five times per week.
-
A common protocol involves starting with a dose of 0.224 J/cm² and gradually increasing to 0.864 J/cm² over 7-8 weeks.
-
Continue irradiation until the development of visible and palpable actinic keratosis lesions, which typically occurs after 11 weeks.
-
-
Treatment with this compound:
-
Assessment:
-
Monitor tumor size and number weekly.
-
At the end of the study, euthanize the mice and collect skin samples for histological analysis (H&E staining, Ki67, p53).
-
Experimental Workflow:
B16 Melanoma Mouse Model
While not a direct model for AK, the B16 melanoma model is often used to assess the general anti-tumor efficacy of topical agents and can provide insights into the immunological response.
Experimental Protocol:
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Tumor Inoculation:
-
Inject 4–5x10⁵ B16 melanoma cells subcutaneously into the flank of the mice.
-
-
Treatment with this compound:
-
When the mean tumor size reaches 10–20 mm², begin treatment.
-
Formulation: 0.1% this compound in a hydroalcoholic gel.[2]
-
Application: Apply 20 µL of the gel topically to the tumor site for two consecutive days. The treatment area should be approximately 2 cm².
-
-
Assessment:
-
Monitor tumor growth daily until day 90, or until the tumor volume exceeds 250 mm³ or becomes ulcerated.
-
Record survival data.
-
Experimental Workflow:
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and the related compound Ingenol Mebutate in the described animal models.
Table 1: Efficacy of this compound in Murine Cancer Models
| Animal Model | Treatment | Key Findings | Reference |
| UV-Induced Skin Carcinogenesis (SKH-1 mice) | 0.1% this compound gel, 2 consecutive days | Significant effect on tumor ablation. | |
| B16 Melanoma (C57BL/6 mice) | 0.1% this compound gel, 2 consecutive days | Superior antitumor effect and significantly increased median survival time compared to Ingenol Mebutate. |
Table 2: Efficacy of Ingenol Mebutate in UV-Induced AK Model (for reference)
| Animal Model | Treatment | Key Findings | Reference |
| UV-Induced Skin Carcinogenesis (SKH-1 mice) | 0.05% Ingenol Mebutate gel, 2 consecutive days | ~70% reduction in the number of subsequently emerging skin lesions. | |
| UV-Induced Skin Carcinogenesis (SKH-1 mice) | 0.05% Ingenol Mebutate gel, 2 consecutive days | ~70% reduction in mutant p53 keratinocyte patches. |
Mechanism of Action: Signaling Pathway
This compound is believed to exert its effects through a dual mechanism of action: direct cell necrosis and an inflammatory response mediated by neutrophils. A key signaling pathway involved is the activation of Protein Kinase C (PKC), leading to the downstream activation of the MEK/ERK pathway. This cascade ultimately results in cell death of the dysplastic keratinocytes.
Conclusion
The UV-induced actinic keratosis model in SKH-1 hairless mice and the B16 melanoma model are valuable tools for the preclinical evaluation of this compound. The provided protocols and data offer a framework for researchers to design and execute studies to further investigate the efficacy and mechanism of this promising compound for the treatment of actinic keratosis and other non-melanoma skin cancers. The superior anti-tumor effect of this compound compared to Ingenol Mebutate in these models highlights its potential as an improved therapeutic option.
References
- 1. Three-Day Field Treatment with this compound (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate is a synthetic derivative of ingenol, a diterpenoid isolated from the sap of Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC) and has demonstrated significant cytotoxic and pro-inflammatory activities, making it a compound of interest for research in oncology, immunology, and dermatology.[1] Pre-clinical studies have highlighted its improved chemical stability over its predecessor, ingenol mebutate, facilitating easier handling and storage at ambient temperatures.[2][3]
These application notes provide detailed protocols for the dissolution, storage, and laboratory use of this compound, along with an overview of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule. Proper dissolution is critical for accurate and reproducible experimental results.
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents for preparing stock solutions.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 499.6 | ≥ 100 mg/mL | ≥ 200.16 mM | Hygroscopic DMSO can affect solubility; use a fresh, high-purity grade. |
| Ethanol | 499.6 | Soluble | Not specified | This compound has been formulated in hydroalcoholic gels, indicating solubility. For a related compound, Ingenol-3-angelate, solubility is ~10 mg/mL. |
| Dimethylformamide (DMF) | 499.6 | Soluble | Not specified | For a related compound, Ingenol-3-angelate, solubility is ~10 mg/mL. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 499.6 | Poorly soluble | Not specified | For a related compound, Ingenol-3-angelate, solubility is ~0.5 mg/mL. Aqueous solutions are not recommended for long-term storage. |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Under a fume hood, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex briefly and/or sonicate at room temperature until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound solutions.
-
Solid Compound: Store at -20°C or -80°C as received.
-
Stock Solutions (in DMSO):
-
Store at -80°C for up to 6 months .
-
Store at -20°C for up to 1 month .
-
Protect from light .
-
Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for In Vitro Experiments
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or aqueous buffer
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the cell culture medium or buffer to achieve the final desired working concentration.
-
Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare fresh working solutions for each experiment from the stock solution. Do not store aqueous working solutions.
Mechanism of Action: Protein Kinase C Activation
This compound's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms, particularly PKCδ. This activation triggers a cascade of downstream signaling events, leading to both direct cytotoxicity in cancer cells and a potent pro-inflammatory response.
The diagram below illustrates the proposed signaling pathway initiated by this compound.
Caption: this compound signaling pathway via PKC activation.
Experimental Workflow for Assessing Cytotoxicity
The following workflow outlines a typical experiment to evaluate the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for an in vitro cytotoxicity assay.
Safety Precautions
-
This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
References
- 1. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
Application Note: Quantification of Ingenol Disoxate in Tissue Samples Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ingenol Disoxate in tissue samples. The protocol outlines tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and the LC-MS/MS parameters for detection and quantification. This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.
Introduction
This compound is a novel diterpenoid ester under investigation for the topical treatment of actinic keratosis. Accurate quantification of this compound in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies to understand its distribution, metabolism, and mechanism of action at the target site. This document provides a detailed protocol for the extraction and quantification of this compound from tissue matrices using LC-MS/MS, a highly sensitive and specific analytical technique. While a specific validated method for this compound in tissue is not widely published, this protocol is based on established methods for the bioanalysis of small molecules, including other diterpenoid esters, in complex biological matrices.
Signaling Pathway of Ingenol Esters
Ingenol esters, including this compound, are known activators of Protein Kinase C (PKC). The binding of this compound to PKC isoforms leads to a signaling cascade that can induce inflammatory responses and apoptosis in target cells, which is believed to be the mechanism for its therapeutic effect in actinic keratosis.
Experimental Protocol
This protocol is a comprehensive guide for the quantification of this compound in tissue samples.
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Deionized water (18 MΩ·cm)
-
Phosphate-buffered saline (PBS)
-
Collagenase Type I
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer (e.g., bead beater, ultrasonic)
The following diagram illustrates the key steps in preparing tissue samples for LC-MS/MS analysis.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of cold PBS and the internal standard.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize degradation.
-
-
Enzymatic Digestion:
-
To the tissue homogenate, add collagenase solution to a final concentration of 1 mg/mL.
-
Incubate at 37°C for 1-2 hours with gentle shaking to digest the extracellular matrix and improve drug extraction.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile to the digested tissue homogenate to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The following table outlines the suggested starting parameters for the LC-MS/MS analysis of this compound. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards (hypothetical values below) |
| This compound | Q1: [M+H]+ → Q3: [fragment ion] |
| Internal Standard | Q1: [M+H]+ → Q3: [fragment ion] |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of this analytical method, based on typical values for similar bioanalytical assays.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20 | < 20 | ± 20 |
| Low | 3 | < 15 | < 15 | ± 15 |
| Medium | 100 | < 15 | < 15 | ± 15 |
| High | 800 | < 15 | < 15 | ± 15 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85% |
| Internal Standard | > 85% |
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The detailed protocol for sample preparation, including enzymatic digestion and solid-phase extraction, ensures efficient extraction and removal of matrix interferences. The method's expected performance, characterized by excellent linearity, precision, accuracy, and recovery, makes it suitable for supporting pharmacokinetic and drug distribution studies in the development of this compound. Researchers should perform a full method validation according to regulatory guidelines before analyzing study samples.
Application Notes and Protocols: Ingenol Disoxate in the B16 Mouse Melanoma Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ingenol Disoxate, a novel protein kinase C (PKC) activator, in the B16 mouse melanoma model. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a derivative of Ingenol Mebutate with improved chemical stability. It has demonstrated potent antitumor effects in preclinical models of skin cancer. The B16 mouse melanoma model is a widely used syngeneic model to evaluate the efficacy of novel cancer immunotherapies and targeted agents. This document outlines the application of this compound in this model, focusing on its therapeutic potential and mechanism of action. This compound exerts its antitumor effect through a dual mechanism: direct induction of tumor cell necrosis and promotion of an inflammatory immune response, largely mediated by the activation of Protein Kinase C (PKC) isoforms.[1]
Data Presentation
Table 1: Survival Analysis of B16 Melanoma-Bearing Mice
| Treatment Group | Median Survival (days) | % Increase in Median Survival vs. Vehicle | p-value vs. Vehicle |
| Vehicle | 21 | - | - |
| Ingenol Mebutate (0.1%) | 28 | 33% | < 0.05 |
| This compound (0.1%) | 35 | 67% | < 0.01 |
Data is hypothetical and illustrative, based on findings that this compound shows superior antitumor effect and significantly increased median survival time relative to Ingenol Mebutate.
Table 2: Tumor Growth Inhibition in B16 Melanoma Model (Illustrative)
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | % Tumor Growth Inhibition |
| Vehicle | 1500 ± 250 | - |
| This compound (0.1%) | 500 ± 150 | 67% |
Note: Specific tumor growth curve data for this compound was not available in the reviewed literature. This table is illustrative of the expected potent antitumor effect.
Table 3: Immune Cell Infiltration in B16 Tumors (Qualitative Summary)
| Immune Cell Type | Effect of Ingenol Ester Treatment |
| Neutrophils | Significant infiltration into the tumor microenvironment |
| T-cells | Potential for enhanced anti-tumor T-cell responses |
Experimental Protocols
B16-F10 Cell Culture
Materials:
-
B16-F10 murine melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture B16-F10 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks.
Subcutaneous B16 Melanoma Mouse Model
Materials:
-
6-8 week old female C57BL/6 mice
-
B16-F10 cells
-
Sterile PBS
-
1 mL syringes with 27-gauge needles
Protocol:
-
Harvest B16-F10 cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.
-
Measure tumor volume every 2-3 days using calipers, calculated with the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a volume of approximately 50-100 mm³.
Topical Treatment with this compound
Materials:
-
This compound (0.1% in a hydroalcoholic gel)
-
Vehicle control (hydroalcoholic gel without this compound)
-
Calibrated positive-displacement pipette or similar application device
Protocol:
-
Randomize mice into treatment and vehicle control groups.
-
On Day 0 of treatment, apply a thin layer of 0.1% this compound gel or vehicle gel directly onto the surface of the tumor.
-
Repeat the topical application on Day 1.
-
Continue to monitor tumor growth and animal well-being for the duration of the study.
-
For survival studies, monitor mice until they meet pre-defined endpoint criteria (e.g., tumor volume exceeding 2000 mm³, ulceration, or signs of distress).
Assessment of Immune Cell Infiltration (Example Protocol)
Materials:
-
Tumor samples
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Antibodies for immunohistochemistry (e.g., anti-Ly-6G for neutrophils, anti-CD3 for T-cells)
-
Staining reagents and microscope
Protocol:
-
At a pre-determined time point post-treatment, euthanize a subset of mice from each group.
-
Excise tumors and fix in 10% neutral buffered formalin.
-
Process the fixed tumors and embed in paraffin.
-
Section the paraffin-embedded tumors and perform immunohistochemical staining for immune cell markers.
-
Quantify the number of positive cells per high-power field in multiple tumor sections to assess the extent of immune cell infiltration.
Visualizations
Caption: this compound Signaling Pathway in Melanoma Cells.
References
Application Notes and Protocols: UV-Induced Skin Carcinogenesis Model with Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a murine model of ultraviolet (UV)-induced skin carcinogenesis and the subsequent treatment with Ingenol Disoxate. This model is a valuable tool for studying the pathogenesis of non-melanoma skin cancers and for evaluating the efficacy of novel therapeutic agents.
Introduction
UV radiation is a primary etiological factor in the development of skin cancer. Chronic exposure to UVB radiation leads to DNA damage, inflammation, and the promotion of carcinogenesis. The UV-induced skin carcinogenesis model in mice, particularly using hairless strains like SKH-1, effectively mimics the histopathological progression of human actinic keratosis (AK) to squamous cell carcinoma (SCC).
This compound is a novel ingenol derivative with enhanced chemical stability compared to its precursor, ingenol mebutate. It exhibits a dual mechanism of action: direct cytotoxicity on dysplastic keratinocytes and induction of a localized inflammatory response, leading to the clearance of precancerous and cancerous lesions.
Experimental Protocols
Animals
The SKH-1 hairless mouse is the most commonly used and preferred strain for this model due to its lack of hair, which allows for uniform UV exposure and easy monitoring of skin lesions. Female mice are often chosen as some studies suggest they may be more susceptible to UV-induced skin tumors.
Table 1: Animal Model Specifications
| Parameter | Specification |
| Mouse Strain | SKH-1 hairless |
| Sex | Female |
| Age at Start of Study | 6-8 weeks |
| Housing | Individual or small group housing with a 12-hour light/dark cycle |
| Diet and Water | Standard chow and water ad libitum |
UV-Induced Skin Carcinogenesis Protocol
This protocol is designed to induce the formation of skin tumors over a period of several weeks.
Table 2: UVB Irradiation Protocol
| Parameter | Specification |
| UVB Source | Philips F40/12-UVB lamps or equivalent |
| Wavelength | 280-320 nm (peak emission at 313 nm) |
| Irradiation Schedule | Three times per week (e.g., Monday, Wednesday, Friday) |
| Initial Dose | 100 mJ/cm² |
| Dose Escalation | Increase weekly by 10% until a maximum dose of 200 mJ/cm² is reached |
| Duration of Irradiation | 15-20 weeks, or until tumor development is observed |
| Dosimetry | Calibrated UVB radiometer |
Experimental Workflow for UV-Induced Carcinogenesis
Caption: Experimental workflow for the UV-induced skin carcinogenesis model and subsequent treatment.
This compound Treatment Protocol
Once visible tumors (papillomas) have developed, the treatment phase can begin.
Table 3: this compound Topical Treatment Protocol
| Parameter | Specification |
| Formulation | This compound gel |
| Concentrations | Vehicle control, 0.018%, 0.037%, 0.1% |
| Vehicle | A gel formulation, often containing isopropyl alcohol, hydroxyethyl cellulose, and water |
| Application Volume | 50 µL per 2 cm² area |
| Application Schedule | Once daily for three consecutive days |
| Observation Period | Monitor for tumor regression and local skin reactions for at least 4 weeks post-treatment |
Data Presentation
The following tables summarize expected quantitative data based on studies with the precursor compound, ingenol mebutate, in a UV-induced carcinogenesis model, as specific data for this compound in this model is not yet widely published. These values should be considered as a guide for expected outcomes.
Table 4: Expected Tumorigenesis Data Following UVB Irradiation (Control Group)
| Parameter | Expected Outcome |
| Tumor Latency | 10-15 weeks |
| Tumor Incidence | 90-100% |
| Tumor Multiplicity (tumors/mouse) | 5-10 |
Table 5: Expected Efficacy of this compound on UV-Induced Tumors (Compared to Vehicle)
| Parameter | Expected Outcome with this compound |
| Tumor Regression | Significant reduction in tumor volume and number |
| Tumor Incidence (post-treatment) | Lower percentage of mice with persistent tumors |
| Tumor Multiplicity (post-treatment) | Significant decrease in the average number of tumors per mouse |
Signaling Pathways
UV-Induced Carcinogenesis Signaling Pathway
UVB radiation activates multiple signaling pathways that contribute to skin carcinogenesis. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) cascade and the p53 tumor suppressor pathway.
Diagram of UV-Induced Signaling Pathways
Caption: Key signaling pathways activated by UVB radiation in skin cells.
This compound Mechanism of Action Signaling Pathway
This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), which triggers downstream signaling cascades leading to cell death and inflammation.
Diagram of this compound Signaling Pathway
Caption: Signaling pathway activated by this compound in skin cancer cells.
Conclusion
This document provides a comprehensive protocol for a UV-induced skin carcinogenesis model and subsequent treatment with this compound. The provided tables and diagrams offer a clear and structured overview of the experimental procedures, expected outcomes, and underlying molecular mechanisms. This information is intended to serve as a valuable resource for researchers in the fields of dermatology, oncology, and pharmaceutical development.
Application Notes and Protocols for the Mass Spectrometry Analysis of Ingenol Disoxate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate is a novel ingenol derivative developed for the treatment of actinic keratosis. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound metabolites. The methodologies described are based on established techniques for the analysis of related ingenol compounds and can be adapted for the specific analysis of this compound and its biotransformation products.
Metabolic Pathways of Ingenol Derivatives
The metabolism of ingenol and its derivatives, such as Ingenol Mebutate, has been studied in preclinical models, primarily in rats. These studies have revealed that the primary metabolic pathways include hydroxylation, oxygenation, sulfonation, and glucuronidation.[1] Given the structural similarity, it is anticipated that this compound undergoes a comparable metabolic transformation.
The proposed metabolic pathway begins with Phase I reactions, introducing or exposing functional groups, followed by Phase II reactions, where endogenous molecules conjugate with the modified drug to facilitate its excretion.
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
Disclaimer: The following table summarizes qualitative data on the metabolites of Ingenol, a structurally related precursor of this compound, as identified in rat metabolism studies.[1] Specific quantitative data for this compound metabolites is not currently available in the public domain. The m/z values are for the deprotonated molecule [M-H]⁻.
| Metabolite ID | Proposed Biotransformation | Elemental Composition | Observed m/z |
| M1 | Ingenol | C20H28O5 | 347.1857 |
| M2 | Hydroxylation | C20H28O6 | 363.1806 |
| M3 | Hydroxylation | C20H28O6 | 363.1805 |
| M4 | Hydroxylation | C20H28O6 | 363.1807 |
| M5 | Oxygenation | C20H26O6 | 361.1649 |
| M6 | Oxygenation | C20H26O6 | 361.1650 |
| M7 | Oxygenation | C20H26O6 | 361.1649 |
| M8 | Dihydroxylation | C20H28O7 | 379.1755 |
| M9 | Dihydroxylation | C20H28O7 | 379.1754 |
| M10 | Hydroxylation + Oxygenation | C20H26O7 | 377.1600 |
| M11 | Hydroxylation + Oxygenation | C20H26O7 | 377.1598 |
| M12 | Hydroxylation + Oxygenation | C20H26O7 | 377.1599 |
| M13 | Trihydroxylation | C20H28O8 | 395.1704 |
| M14 | Glucuronide Conjugate | C26H36O11 | 523.2178 |
| M15 | Glucuronide Conjugate | C26H36O11 | 523.2177 |
| M16 | Glucuronide Conjugate of Hydroxylated Metabolite | C26H36O12 | 539.2127 |
| M17 | Glucuronide Conjugate of Hydroxylated Metabolite | C26H36O12 | 539.2126 |
| M18 | Sulfate Conjugate | C20H28O8S | 427.1425 |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (HLM)
Objective: To identify the primary metabolites of this compound formed by cytochrome P450 enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Incubator/shaker
-
Centrifuge
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).
-
In a microcentrifuge tube, combine HLM (final protein concentration 0.5-1 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration 1-10 µM).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification
Objective: To separate and identify potential metabolites of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes
-
Scan Range: m/z 100-1000
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS and MS/MS spectra.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
Data Analysis:
-
Extract ion chromatograms for the parent drug and potential metabolites based on predicted mass shifts for common metabolic reactions (e.g., +16 for hydroxylation, +176 for glucuronidation).
-
Analyze the MS/MS fragmentation patterns of the parent drug and compare them to those of the potential metabolites to identify structural modifications.
Experimental Workflow
The overall workflow for the analysis of this compound metabolites involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Experimental workflow for metabolite analysis.
Mechanism of Action: Signaling Pathway
Ingenol derivatives, including this compound, are known to activate Protein Kinase C (PKC), particularly the delta isoform (PKCδ). This activation triggers a downstream signaling cascade involving the Raf-MEK-ERK pathway, ultimately leading to apoptosis and an inflammatory response in treated cells.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for HPLC Purity Assessment of Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purity assessment of Ingenol Disoxate using High-Performance Liquid Chromatography (HPLC). The protocols include a stability-indicating HPLC method suitable for quantifying this compound and its degradation products, as well as a general protocol for performing forced degradation studies to evaluate the drug substance's intrinsic stability.
Stability-Indicating HPLC Method for Purity of this compound
This method is designed for the separation and quantification of this compound from its potential process-related impurities and degradation products.
Chromatographic Conditions
A summary of the recommended HPLC and UPLC/UHPLC conditions for the analysis of this compound is presented in Table 1. Method 1 describes a UPLC-MS method suitable for identification and purity assessment, while Method 2 outlines a UHPLC method for quantification in a gel formulation.
Table 1: HPLC/UPLC Methods for this compound Analysis
| Parameter | Method 1: UPLC-MS for Purity & Identity | Method 2: UHPLC for Assay in Gel |
| Column | Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm | Waters Acquity HSS C18, sub 2 µm, 2.1 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Gradient | Start at 1% B, ramp to 95% B (specific gradient to be optimized) | Start at 50% B, ramp to 95% B (specific gradient to be optimized) |
| Flow Rate | To be optimized (typically 0.3-0.5 mL/min) | To be optimized (typically 0.3-0.5 mL/min) |
| Column Temperature | 40 °C | To be optimized |
| UV Detection | To be optimized based on UV spectrum | 220 nm |
| Injection Volume | To be optimized (typically 1-5 µL) | To be optimized (typically 1-10 µL) |
| MS Detector (Method 1) | Waters LCT Premier or equivalent | N/A |
Experimental Protocol: Purity Assessment
1.2.1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (ACS grade or higher)
-
Formic Acid (ACS grade or higher)
-
Phosphoric Acid (ACS grade or higher)
1.2.2. Standard Solution Preparation
-
Accurately weigh about 10 mg of this compound Reference Standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
1.2.3. Sample Solution Preparation (for Bulk Drug Substance)
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in the same solvent used for the standard solution to a final concentration of 1.0 mg/mL.
-
Dilute to a working concentration of approximately 0.1 mg/mL.
1.2.4. System Suitability Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The following parameters should be assessed:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be greater than 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should be less than 2.0%.
1.2.5. Analysis and Calculation Inject the standard and sample solutions into the HPLC system. The percentage purity of the this compound sample can be calculated based on the area of the main peak relative to the total area of all peaks, or by comparison to the reference standard.
Experimental Workflow
Application Notes and Protocols: Gene Expression Analysis in Cells Treated with Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate, a derivative of ingenol mebutate, is a novel small molecule being investigated for the topical field treatment of actinic keratosis (AK), a precursor to non-melanoma skin cancer.[1][2] Pre-clinical data suggest that this compound, like its parent compound, employs a dual mechanism of action: it induces direct cytotoxicity in transformed cells and promotes a localized inflammatory response that helps eliminate remaining aberrant cells.[1][3] The primary molecular target of ingenol compounds is Protein Kinase C (PKC), making them potent activators of this enzyme family.[4]
Activation of PKC isoforms, particularly PKCδ, triggers a cascade of downstream signaling events, including the Ras/Raf/MEK/ERK pathway, which culminates in the modulation of gene expression. These genetic alterations are central to the compound's therapeutic effects, driving apoptosis, cell cycle arrest, and the release of pro-inflammatory mediators. Understanding the specific changes in gene expression following this compound treatment is crucial for elucidating its precise anti-tumor mechanisms and for the development of targeted cancer therapies.
These application notes provide a summary of the known cellular effects of ingenol compounds and detailed protocols for analyzing gene expression changes in cells treated with this compound using quantitative real-time PCR (qPCR).
Application Notes: Mechanism of Action and Expected Gene Expression Changes
This compound's biological activity is primarily mediated through the activation of Protein Kinase C (PKC). This activation is not uniform across all isoforms and can lead to cell-type-specific responses.
-
PKC-Mediated Signaling: Upon entering the cell, this compound activates classical and novel PKC isoforms. The activation of PKCδ is particularly linked to pro-apoptotic effects in cancer cells. This leads to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK signaling cascade. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, altering the expression of genes involved in cell survival, proliferation, and inflammation.
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment with ingenol compounds can induce programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cell proliferation. This is often accompanied by changes in the expression of genes that regulate these processes. For example, an increase in the expression of pro-apoptotic genes and a decrease in anti-apoptotic genes would be expected. Similarly, genes controlling cell cycle checkpoints, such as those regulating the G1/S or G2/M transitions, may be altered.
-
Pro-Inflammatory Response: A key feature of ingenol compounds is their ability to induce a robust local inflammatory response. This is achieved by upregulating the expression of various pro-inflammatory chemokines and cytokines, such as CXCL8 and CCL2. This response attracts immune cells to the treatment area, which helps to clear out the remaining tumor cells. Additionally, the expression of antimicrobial peptides (AMPs) like HBD3 and RNase7 can be induced, contributing to the tissue response.
-
Effects on Keratinocyte Differentiation: In the context of skin cancer, studies with the related compound ingenol mebutate have shown that treatment can lead to the downregulation of genes associated with epidermal development, keratinocyte differentiation, and cornification. This suggests that the drug may interfere with the abnormal differentiation programs characteristic of actinic keratosis and squamous cell carcinoma.
Data Presentation: Expected Quantitative Gene Expression Changes
The following tables summarize potential changes in gene expression in cancer cells (e.g., squamous cell carcinoma lines) or keratinocytes following treatment with this compound. The data are illustrative and based on published findings for related ingenol compounds.
Table 1: Modulation of Inflammatory and Immune Response Genes
| Target Gene | Function | Expected Change with this compound |
| CXCL8 (IL-8) | Pro-inflammatory chemokine; neutrophil attractant | Upregulated |
| CCL2 (MCP-1) | Pro-inflammatory chemokine; monocyte attractant | Upregulated |
| IL1R2 | Interleukin-1 decoy receptor | Upregulated |
| IL13RA2 | Interleukin-13 decoy receptor | Upregulated |
| HBD3 | Antimicrobial peptide | Upregulated |
| RNase7 | Antimicrobial peptide | Upregulated |
Table 2: Modulation of Apoptosis and Cell Cycle Regulatory Genes
| Target Gene | Function | Expected Change with this compound |
| Caspase-3 (CASP3) | Executioner caspase in apoptosis | Upregulated |
| Bcl-2 | Anti-apoptotic protein | Downregulated |
| Cyclin D1 (CCND1) | Promotes G1/S phase transition | Downregulated |
| p21 (CDKN1A) | Cell cycle inhibitor | Upregulated |
| c-Fos | Component of AP-1 transcription factor; involved in proliferation | Downregulated |
Table 3: Modulation of Keratinocyte Differentiation Markers
| Target Gene | Function | Expected Change with this compound |
| KRT1/KRT10 | Keratins associated with differentiation | Downregulated |
| Loricrin (LOR) | Component of the cornified envelope | Downregulated |
| Involucrin (IVL) | Component of the cornified envelope | Downregulated |
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for gene expression analysis.
References
- 1. jcadonline.com [jcadonline.com]
- 2. Three-Day Field Treatment with this compound (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in the treatment of actinic keratosis: focus on ingenol mebutate gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Ingenol Disoxate solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Ingenol Disoxate in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of ingenol, a selective small-molecule activator of protein kinase C (PKC). It is a lipophilic compound, meaning it has poor solubility in water-based (aqueous) solutions. This can pose a challenge for researchers conducting in vitro and other experiments that require the compound to be in a dissolved state in aqueous buffers or cell culture media.
Q2: What is the estimated aqueous solubility of this compound?
Q3: What are the recommended solvents for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a highly effective solvent, with a reported solubility of this compound being greater than or equal to 100 mg/mL.[3]
Q4: How can I prepare aqueous working solutions from a DMSO stock?
To prepare an aqueous working solution from a DMSO stock, a serial dilution approach is recommended. It is crucial to add the DMSO stock solution to the aqueous buffer or media slowly while vortexing or stirring to prevent precipitation. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
Q5: Are there other methods to improve the aqueous solubility of this compound?
Yes, several techniques can be employed to enhance the aqueous solubility of lipophilic compounds like this compound. These include the use of co-solvents and complexation agents. For instance, the formulation of a hydroalcoholic gel of this compound involves first dissolving it in benzyl alcohol and isopropanol before mixing with an aqueous buffer.[2] This demonstrates the utility of co-solvents. Another potential method is the use of cyclodextrins, which can encapsulate hydrophobic molecules to form more water-soluble inclusion complexes.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit has been exceeded. The rate of addition of the stock solution was too fast. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.- Consider using a co-solvent in the aqueous buffer (e.g., a small percentage of ethanol or polyethylene glycol). |
| Cloudiness or opalescence in the final aqueous solution. | Formation of micelles or fine, non-visible precipitate. | - Centrifuge the solution at high speed and use the supernatant, ensuring to re-quantify the concentration if necessary.- Filter the solution through a 0.22 µm syringe filter compatible with the solvents used.- Try sonicating the solution, which can sometimes help in dissolving small aggregates. |
| Inconsistent results in biological assays. | The compound is not fully dissolved, leading to inaccurate concentrations. The final DMSO concentration is affecting the cells. | - Visually inspect the solution for any precipitate before use.- Prepare fresh dilutions for each experiment.- Run a vehicle control with the same final concentration of DMSO to assess its effect on the experimental system. |
Data Presentation
Table 1: Solubility of this compound and its Analog in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | |
| Ingenol Mebutate | Phosphate Buffered Saline (PBS), pH 7.2 | ~ 0.5 mg/mL | |
| Ingenol Mebutate | Ethanol | ~ 10 mg/mL | |
| Ingenol Mebutate | Dimethylformamide (DMF) | ~ 10 mg/mL | |
| Ingenol Mebutate | Dimethyl sulfoxide (DMSO) | ~ 5 mg/mL |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 499.6 g/mol | |
| Calculated logP | 2.24 | |
| Measured logD (pH 3) | 3.9 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 499.6 g/mol ). For 1 mL of a 10 mM solution, 4.996 mg of this compound is needed.
-
Weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent Approach
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Ethanol (200 proof, non-denatured)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO and ethanol in your experiment.
-
Prepare an intermediate dilution of the this compound DMSO stock solution in ethanol. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution in 10% DMSO/90% ethanol.
-
Slowly add the intermediate dilution to the aqueous buffer while vortexing to achieve the final desired concentration. For example, adding 10 µL of the 1 mM intermediate solution to 990 µL of PBS will result in a final concentration of 10 µM this compound in 0.1% DMSO and 0.9% ethanol.
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Simplified signaling pathway of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ingenol Disoxate Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Ingenol Disoxate in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a derivative of ingenol mebutate and a potent activator of Protein Kinase C (PKC) isoforms.[1][2] Its primary on-target effect involves the activation of the PKC/MEK/ERK signaling pathway, leading to direct cytotoxicity and the induction of an inflammatory response.[3] This dual mechanism of action contributes to its efficacy in treating conditions like actinic keratosis.
Q2: What are the known off-target effects of this compound in cell-based assays?
A significant known off-target effect of this compound is the inhibition of the mitochondrial carnitine-acylcarnitine translocase (SLC25A20).[4][5] This inhibition is independent of PKC activation and leads to a blockade of fatty acid oxidation (FAO), resulting in an accumulation of cellular acylcarnitines. This disruption of cellular metabolism can contribute to cytotoxicity.
Q3: Does this compound have off-target effects on other kinases?
Q4: How can I differentiate between on-target PKC-mediated effects and off-target effects in my experiments?
To distinguish between on-target and off-target effects, researchers can employ several strategies:
-
Use of PKC inhibitors: Co-treatment with specific PKC inhibitors can help determine if the observed cellular response is dependent on PKC activation.
-
Control compounds: Including a canonical PKC agonist, such as phorbol 12-myristate 13-acetate (PMA), can help identify effects specific to PKC activation. Comparing these results to those from this compound can highlight potential off-target activities.
-
Investigate downstream signaling: Analyze the activation of known downstream targets of the PKC/MEK/ERK pathway to confirm on-target engagement.
-
Metabolic assays: Assess cellular metabolism, specifically fatty acid oxidation, to investigate the engagement of the off-target SLC25A20.
Q5: What are the typical concentrations of this compound used in cell-based assays?
Effective concentrations of ingenol compounds in cell-based assays can vary widely depending on the cell type and the endpoint being measured. Cytotoxic effects of the related compound, ingenol mebutate, have been observed in the micromolar range (e.g., 200-300 µM) for some cell lines. However, effects on signaling pathways can occur at much lower concentrations. It is crucial for researchers to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Low Cell Viability
Problem: You observe higher than expected cytotoxicity or a significant drop in cell viability at your target concentration.
| Possible Cause | Troubleshooting Step |
| High Sensitivity of Cell Line | Perform a dose-response curve with a wide range of this compound concentrations to determine the EC50 for your specific cell line. |
| Off-Target Cytotoxicity | Investigate the involvement of off-target effects. Assess mitochondrial function and fatty acid oxidation. Consider using a PKC inhibitor to see if the cytotoxicity is PKC-independent. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control. |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Cells that are too sparse or too confluent can be more susceptible to stress and toxic effects. |
| Assay Interference | The compound may interfere with the chemistry of your viability assay (e.g., MTT, XTT). Use an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo, trypan blue exclusion). |
Guide 2: Inconsistent or Non-Reproducible Results
Problem: You are observing high variability in your results between experiments or within the same experiment.
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound was developed for improved chemical stability over ingenol mebutate. However, always prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Cell Health/Passage Number | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Variable Treatment Time | Ensure precise and consistent timing for compound addition and incubation across all plates and experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells and compounds to each well. |
Guide 3: Difficulty Interpreting Signaling Pathway Data
Problem: You are unsure if the observed changes in a signaling pathway are a direct on-target effect, an off-target effect, or a downstream consequence.
| Possible Cause | Troubleshooting Step |
| Pathway Crosstalk | Cellular signaling pathways are highly interconnected. An observed change in one pathway may be an indirect consequence of PKC activation. Use specific inhibitors for the pathway of interest to investigate its relationship with PKC signaling. |
| Time-Dependent Effects | Perform a time-course experiment to observe the kinetics of pathway activation. Early changes are more likely to be direct effects, while later changes may be downstream consequences. |
| Cell-Type Specific Responses | The cellular response to this compound can be highly cell-type dependent. Confirm your findings in multiple cell lines if possible. |
Quantitative Data Summary
While specific IC50 or EC50 values for the off-target effects of this compound are not widely published, the following table summarizes the known on-target and a key off-target effect. Researchers are strongly encouraged to determine these values empirically in their experimental systems.
| Target | Effect | Affected Pathway | Quantitative Data (IC50/EC50) | Reference |
| Protein Kinase C (PKC) | Activation | PKC/MEK/ERK Signaling | Not specified in the provided search results. | |
| SLC25A20 | Inhibition | Fatty Acid Oxidation | Not specified in the provided search results. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is essential to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Protocol 2: Differentiating Apoptosis and Necrosis
To determine the mode of cell death induced by this compound, commercially available kits that use Annexin V and a viability dye (like Propidium Iodide or 7-AAD) are recommended. Follow the manufacturer's instructions for the specific kit. A general workflow is provided below.
Materials:
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the kit's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics Identifies SLC25A20 as a Functional Target of the Ingenol Class of Actinic Keratosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Ingenol Disoxate experiments
Welcome to the technical support center for Ingenol Disoxate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (LEO 43204) is a derivative of ingenol, a diterpene ester isolated from the sap of Euphorbia species. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1] This activation triggers a signaling cascade that can lead to direct cytotoxicity in target cells and the induction of a local inflammatory response.[2][3] Pre-clinical evaluations suggest a dual mode of action similar to its predecessor, ingenol mebutate, involving rapid lesion necrosis followed by an immune-mediated response.[2][3]
Q2: How does this compound differ from Ingenol Mebutate?
A2: this compound was developed to improve upon the properties of ingenol mebutate. The primary advantage of this compound is its enhanced chemical stability, which allows for storage at ambient temperatures, unlike ingenol mebutate that requires refrigeration. Preclinical studies have also shown that this compound exhibits a significantly higher cytotoxic potency compared to ingenol mebutate in some cell lines.
Q3: What are the key signaling pathways activated by this compound?
A3: As a potent PKC activator, this compound triggers downstream signaling pathways regulated by this kinase family. A key pathway implicated in the cellular response to ingenol esters is the PKC/MEK/ERK signaling cascade. Activation of PKC isoforms, particularly PKCδ, leads to the phosphorylation and activation of MEK and subsequently ERK, which in turn modulates the expression of genes involved in cell death and inflammation.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For in vitro use, this compound should be dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture medium. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture medium immediately before use. The final DMSO concentration in the culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Q: My results from MTT/XTT assays are inconsistent between experiments. What could be the cause?
A: Inconsistent results in tetrazolium-based cytotoxicity assays (like MTT, XTT) can stem from several factors, especially when working with PKC activators.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High or variable DMSO levels can affect cell viability and metabolic activity. A final concentration below 0.1% is generally recommended.
-
Compound Precipitation: this compound is hydrophobic. When adding the DMSO stock to aqueous culture media, localized high concentrations can cause the compound to precipitate. To mitigate this, add the stock solution to the medium while vortexing or swirling gently, and ensure it is used immediately.
-
Assay Interference: Some compounds can directly reduce tetrazolium salts, leading to a false positive signal (higher apparent viability). It is crucial to run a "compound only" control (this compound in media without cells) to check for direct reduction of the assay reagent.
-
Cell Density: The initial seeding density of cells can significantly impact the results. Ensure that cells are evenly distributed in the wells and are in the logarithmic growth phase at the time of treatment.
-
Incubation Time: The optimal incubation time with this compound can be cell-line dependent. A time-course experiment is recommended to determine the ideal endpoint for your specific model.
Issue 2: No or Weak Activation of Downstream Signaling (e.g., p-ERK)
Q: I am not observing the expected increase in phosphorylation of ERK or other downstream targets after treating cells with this compound. What should I check?
A: A lack of downstream signaling can be due to several experimental factors.
-
Time Point: The activation of signaling pathways like MEK/ERK by PKC activators is often rapid and transient. Phosphorylation of ERK can peak within 15-60 minutes and then decline. You may be missing the peak activation window. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60, 120 minutes) to identify the optimal time point for your cell line.
-
Compound Concentration: While potent, the dose-response for this compound can be biphasic for some readouts. If the concentration is too high, it can lead to rapid cytotoxicity, preventing the observation of specific signaling events. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to find the optimal concentration for signaling activation.
-
PKC Isoform Expression: The cellular response to this compound depends on which PKC isoforms are expressed in your cell line. Some cell lines may lack the specific isoforms (e.g., PKCδ) that are critical for activating the pathway you are investigating. Confirm the expression of relevant PKC isoforms in your cell model via Western blot or qPCR.
-
Cell Lysis and Sample Preparation: Ensure that your cell lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your target proteins. Samples should be kept on ice at all times.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody for the phosphorylated target. Run positive controls, such as treating cells with another known PKC activator like Phorbol 12-myristate 13-acetate (PMA), to ensure your antibody and detection system are working correctly.
Data Presentation
The cytotoxic potency of ingenol derivatives can vary between cell lines. While extensive data for this compound is not publicly available, it has been shown to be more potent than ingenol mebutate. As a reference, the table below shows reported IC50 values for the related compound, Ingenol-3-Angelate (I3A), in human melanoma cell lines.
Table 1: Example IC50 Values for Ingenol-3-Angelate (I3A) in Human Melanoma Cells
| Cell Line | IC50 (µM) after 24h | Assay Type |
| A2058 | ~38 | MTT Assay |
| HT144 | ~46 | MTT Assay |
| Data from a study on Ingenol-3-Angelate, a related ingenol ester. Actual IC50 values for this compound may differ and should be determined empirically for your cell line of interest. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound on adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is constant in all wells (e.g., 0.1%). Include a "vehicle control" (medium with 0.1% DMSO) and a "no cells" control (medium only).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the "no cells" control. Normalize the data to the vehicle control (considered 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Activation
This protocol details the detection of ERK phosphorylation as an indicator of PKC pathway activation.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling. Treat cells with this compound at the desired concentrations for short time points (e.g., 15-30 minutes). Include a vehicle control.
-
Cell Lysis: Immediately after treatment, place the plate on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH or β-actin.
References
- 1. A dose-finding trial with a novel ingenol derivative (this compound: LEO 43204) for field treatment of actinic keratosis on full face or 250 cm2 on the chest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. Three-Day Field Treatment with this compound (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ingenol Disoxate dosage for different cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Ingenol Disoxate dosage for various cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of ingenol, a selective small-molecule activator of Protein Kinase C (PKC). Its primary mechanism of action involves the activation of various PKC isoforms, which can induce apoptosis (programmed cell death) in abnormal cells.[1] This activation triggers a dual mechanism: direct cytotoxicity and the induction of an inflammatory response. The cytotoxic effects are characterized by mitochondrial swelling and disruption of the plasma membrane, leading to necrotic cell death.[2]
Q2: How does this compound compare to Ingenol Mebutate?
This compound was developed to improve upon the properties of Ingenol Mebutate. It exhibits increased chemical stability and has been shown to have a significantly higher cytotoxic potency in preclinical studies.[3] While both compounds activate PKC, this compound's enhanced stability may provide more consistent results in experimental settings.[3]
Q3: What is a typical starting concentration range for in-vitro experiments?
Due to limited publicly available IC50 data for this compound, it is recommended to perform a dose-response experiment starting from a low nanomolar range up to the high micromolar range to determine the optimal concentration for your specific cell line. For the related compound, Ingenol Mebutate, IC50 values have been reported to range from nanomolar to micromolar concentrations depending on the cell line (see data table below).
Troubleshooting Guide
Problem: High variability in IC50 values between experiments.
-
Possible Cause 1: Compound Stability. Ingenol esters can be susceptible to degradation in aqueous solutions.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider performing a time-course experiment to assess the stability of the compound in your specific cell culture medium.[4]
-
-
Possible Cause 2: Cell Density and Growth Phase. The sensitivity of cancer cells to therapeutic agents can be influenced by their density and metabolic state.
-
Solution: Ensure consistent cell seeding density across all experiments. Use cells that are in the logarithmic growth phase for all assays to ensure reproducibility.
-
Problem: Low or no observed cytotoxicity.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The optimal dose and duration of treatment can vary significantly between cell lines.
-
Solution: Perform a broad dose-response curve (e.g., 0.1 nM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the effective concentration and optimal endpoint for your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Some cancer cell lines may exhibit intrinsic or acquired resistance to PKC activators.
-
Solution: If you suspect resistance, you can investigate the expression levels of PKC isoforms in your cell line. Additionally, consider combination therapies with other agents that may synergize with this compound.
-
Problem: Compound precipitation in culture medium.
-
Possible Cause: Low Aqueous Solubility. this compound is a hydrophobic molecule and may precipitate when diluted in aqueous cell culture media.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically below 0.5%) to minimize precipitation and solvent-induced toxicity. When preparing working solutions, perform a stepwise dilution of the stock into the medium rather than adding the concentrated stock directly. Pre-warming the medium to 37°C before adding the compound can also help.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Ingenol Mebutate in Various Cancer Cell Lines
Disclaimer: The following data is for Ingenol Mebutate, a related compound. This compound is reported to have higher cytotoxic potency. This table should be used as a reference for establishing initial experimental parameters for this compound.
| Cell Line | Cancer Type | IC50 (Concentration) |
| Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM |
| WEHI-231 | B-cell Lymphoma | 1.41 ± 0.255 nM |
| HOP-92 | Non-small Cell Lung Cancer | 3.24 ± 2.01 nM |
| Colo-205 | Colorectal Cancer | 11.9 ± 1.307 nM |
| A2058 | Melanoma | ~38 µM |
| HT144 | Melanoma | ~46 µM |
| A549 | Lung Carcinoma | > 50 µM |
| HepG2 | Hepatocellular Carcinoma | > 50 µM |
| HeLa | Cervical Carcinoma | 200-300 µM |
| HSC-5 | Squamous Cell Carcinoma | 200-300 µM |
Experimental Protocols
Protocol: Determination of IC50 using a Cell Viability Assay (MTT-based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of desired concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Ingenol Mebutate: Potential for Further Development of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ingenol Disoxate Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to Ingenol Disoxate in tumors.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound, an ester of ingenol, is a potent activator of Protein Kinase C (PKC).[1][2] Its therapeutic effect is understood to be a dual mechanism of action.[3][4] Firstly, it induces rapid, direct cytotoxicity in tumor cells, leading to necrosis.[5] This is followed by the induction of a localized inflammatory response, characterized by the infiltration of neutrophils, which helps to eliminate any remaining tumor cells. Pre-clinical data suggests this compound has a higher cytotoxic potency compared to its predecessor, Ingenol Mebutate.
Q2: Our tumor cell line, previously sensitive to this compound, is now showing a reduced response. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, several plausible hypotheses can be derived from its mechanism of action as a PKC activator. Dysregulation of PKC signaling is a known factor in cancer progression and drug resistance. Potential mechanisms include:
-
Alterations in PKC Isoform Expression: Tumor cells may alter the expression profile of PKC isoforms. Overexpression of pro-survival isoforms or downregulation of pro-apoptotic isoforms could confer resistance. For instance, some PKC isoforms are associated with resistance to apoptosis induced by other agents.
-
Mutations in PKC Isoforms: Mutations in the drug-binding domain (the C1 domain) of PKC isoforms could prevent this compound from activating them.
-
Downregulation of Downstream Effectors: The cytotoxic effects of this compound are mediated by downstream signaling cascades. Alterations in these pathways, such as the Ras/Raf/MAPK pathway, could lead to resistance.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells might upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) to counteract the pro-apoptotic signals initiated by this compound.
-
Changes in the Tumor Microenvironment: The tumor microenvironment can influence therapeutic response. For example, altered cytokine signaling could dampen the induced inflammatory response.
Q3: We are observing a lack of inflammatory response in our animal models following treatment with this compound. Could this be related to resistance?
A3: Yes, a diminished inflammatory response could be a key mechanism of resistance. The second phase of this compound's action is reliant on a robust neutrophil-mediated antibody-dependent cellular cytotoxicity. If tumor cells evolve mechanisms to evade immune detection or suppress inflammation, the efficacy of the drug would be significantly compromised. This could involve the secretion of immunosuppressive cytokines or the expression of "don't eat me" signals on the cell surface.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A4: Currently, there are no clinically validated biomarkers to predict response to this compound. However, based on its mechanism of action, potential areas of investigation for biomarkers could include:
-
PKC Isoform Expression Levels: The expression profile of PKC isoforms in tumor tissue prior to treatment could be a predictive biomarker.
-
Genetic Profiling of PKC Genes: Sequencing of PKC genes to identify potential mutations in the drug-binding domains.
-
Analysis of Inflammatory Cytokine Levels: Baseline levels or the inducibility of pro-inflammatory cytokines in the tumor microenvironment might correlate with response.
Troubleshooting Guides
Problem: Inconsistent cytotoxic effects of this compound in vitro.
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly verify cell line identity through STR profiling. |
| Drug Stability | Although this compound has improved chemical stability over Ingenol Mebutate, proper storage according to the manufacturer's instructions is crucial. Prepare fresh dilutions for each experiment. |
| Assay-Specific Issues | Ensure the chosen cytotoxicity assay (e.g., MTT, LDH) is appropriate for the expected mechanism of cell death (necrosis). Validate the assay with positive and negative controls. |
| PKC Isoform Expression | Profile the PKC isoform expression in your cell line using qPCR or Western blotting. Compare expression levels between sensitive and potentially resistant sub-lines. |
Quantitative Data Summary
The following tables summarize efficacy data from clinical trials of this compound for the treatment of actinic keratosis (AK). While not directly measuring tumor resistance, these provide a baseline for expected clinical efficacy.
Table 1: Efficacy of this compound Gel in a Phase II Trial (2-Day Regimen)
| Treatment Group | Reduction in AK Count from Baseline (Week 8) | p-value vs. Vehicle |
| This compound 0.018% | 79.0% | < .001 |
| This compound 0.012% | 73.4% | < .001 |
| This compound 0.006% | 69.7% | < .001 |
| Vehicle | 42.3% | N/A |
Data from a Phase II, randomized, double-blind, vehicle-controlled trial.
Table 2: Efficacy of this compound Gel in a Phase II Trial (3-Day Regimen)
| Anatomic Location | Reduction in AK Lesion Count (Week 8) | Complete Clearance (Week 8) | Partial Clearance (≥75%) (Week 8) |
| Face/Chest | 78.9% | 36.5% | 71.4% |
| Scalp | 76.3% | 39.7% | 65.1% |
| Trunk/Extremities | 69.1% | 22.6% | 50.0% |
Data from a Phase II, multicenter, open-label trial.
Experimental Protocols
Protocol 1: Assessment of PKC Isoform Expression by Western Blot
-
Cell Lysis: Lyse sensitive and suspected resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Western Blotting: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for different PKC isoforms (e.g., PKCα, PKCδ, PKCε) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vitro Cytotoxicity Assay (LDH Release)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Controls: Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
LDH Assay: Collect the cell culture supernatant and measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the controls.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ingenol Disoxate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts during experiments with Ingenol Disoxate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (LEO 43204) is a derivative of ingenol, a diterpene ester isolated from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC), with a mechanism of action similar to Ingenol Mebutate.[1][2] This activation, particularly of the PKCδ isoform, leads to a dual mechanism of action: rapid induction of cell death (necrosis or apoptosis, depending on the cell type) and a subsequent inflammatory response.[3][4][5] In keratinocytes, this signaling is mediated through the PKCδ/MEK/ERK pathway.
Q2: What is the difference between this compound and Ingenol Mebutate?
A2: this compound was developed to improve upon the chemical stability of Ingenol Mebutate. The inherent chemical instability of Ingenol Mebutate requires it to be refrigerated, while this compound shows increased stability in formulations, potentially allowing for storage at ambient temperatures. Pre-clinical studies suggest that this compound retains or has improved pharmacological properties compared to Ingenol Mebutate.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
Q4: What are the known off-target effects or unexpected findings in research with Ingenol compounds?
A4: In some clinical studies, an increased incidence of skin tumors has been observed with both Ingenol Mebutate and this compound. In a laboratory setting, as a potent PKC activator, this compound can have widespread effects on cellular processes that may be considered off-target depending on the experimental context. These can include altered cell morphology, changes in cell adhesion, and inhibition or induction of differentiation programs.
Troubleshooting Guide
Issue 1: Unexpected or High Levels of Cell Death in Control Cell Lines
| Possible Cause | Suggested Solution |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Prepare a high-concentration stock solution and dilute it significantly in your culture medium to ensure the final solvent concentration is non-toxic (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Compound Instability in Media | Although more stable than Ingenol Mebutate, this compound's stability in aqueous solutions over long periods may be limited. Prepare fresh dilutions from your stock solution for each experiment. Avoid storing the compound in aqueous solutions for more than a day. |
| Off-Target PKC Activation | Your control cell line may express PKC isoforms that, when activated by this compound, trigger an unexpected cell death pathway. Characterize the PKC isoform expression in your cell line. Consider using a PKC inhibitor as a control to confirm that the observed effects are PKC-dependent. |
Issue 2: Inconsistent or Irreproducible Assay Results
| Possible Cause | Suggested Solution |
| Variability in Stock Solution | Incomplete dissolution or precipitation of the compound in the stock solution can lead to inconsistent dosing. Ensure the compound is fully dissolved when making your stock solution. Visually inspect for any precipitates before use. |
| Cell Culture Conditions | The cellular response to PKC activators can be influenced by cell density, passage number, and serum concentration. Standardize your cell culture protocols, including seeding density and passage number. Be aware that components in serum can interact with the compound or affect signaling pathways. |
| Assay Interference | The chemical properties of this compound or the solvent used may interfere with certain assay reagents (e.g., fluorescent dyes in viability assays). Run appropriate controls, including the compound in cell-free assay conditions, to check for any direct interference with your assay components. |
Issue 3: Altered Cell Morphology or Adhesion Not Related to Cell Death
| Possible Cause | Suggested Solution |
| PKC-Mediated Cytoskeletal Rearrangement | PKC activation is known to cause changes in the cytoskeleton, leading to altered cell shape and adhesion. This is an expected effect of the compound. Document these changes through microscopy. These effects are part of the compound's mechanism of action and not necessarily an artifact. |
| Interaction with Culture Surface | The compound may alter the expression of cell adhesion molecules, affecting how cells interact with the culture dish. If this is interfering with your experiment, consider using different coated culture vessels (e.g., collagen, fibronectin) to see if it normalizes the phenotype. |
Data Summary
Table 1: Solubility of Ingenol Mebutate (as a proxy for this compound)
| Solvent | Approximate Solubility | Reference |
| DMSO | ~5 mg/mL | |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: In Vitro Cytotoxic Concentrations of Ingenol Mebutate
| Cell Type | Cytotoxic Concentration | Observation | Reference |
| Human Keratinocytes | 200-300 µM | Rupture of mitochondrial network, cytosolic calcium release, loss of plasma membrane integrity. | |
| HSC-5 (Squamous Cell Carcinoma) | 200-300 µM | Similar to keratinocytes. | |
| HeLa (Cervical Carcinoma) | 200-300 µM | Similar to keratinocytes. | |
| Differentiated Keratinocytes | >300 µM | Significantly less sensitive to the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Visually inspect to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest dose of this compound) and a medium-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Ingenol Disoxate in DMSO at -20°C
This technical support center provides troubleshooting guides and frequently asked questions regarding the handling and stability of Ingenol Disoxate.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of this compound when dissolved in DMSO and stored at -20°C?
While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, this compound was developed as a more chemically stable analog of Ingenol Mebutate[1][2][3]. Studies have demonstrated the stability of this compound in a hydroalcoholic gel formulation at 5°C and 25°C[1].
For critical experiments, it is highly recommended to perform a stability study under your specific laboratory conditions. A recommended protocol for such a study is provided below. As a general practice for compounds dissolved in DMSO, it is advisable to prepare fresh solutions or use aliquots that have been stored for a limited time to minimize potential degradation.
Q2: What are the potential degradation products of this compound?
The primary degradation pathway for related ingenol esters is acyl migration[1]. While this compound is designed to minimize this, it is a potential degradation route. Depending on the storage conditions and contaminants (e.g., water), hydrolysis of the ester groups could also occur.
Q3: How can I assess the stability of my this compound solution?
The stability of an this compound solution can be monitored by analyzing the purity of the compound over time using a suitable analytical method, such as Ultra-High-Performance Liquid Chromatography (UHPLC). A detailed experimental protocol for a stability assessment is provided in the "Experimental Protocols" section of this document.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between different batches of this compound solution. | Degradation of this compound in older stock solutions. | Prepare fresh solutions of this compound before each experiment or conduct a stability study to determine the usable lifespan of your stock solution under your storage conditions. Aliquoting the initial stock solution can also help minimize freeze-thaw cycles. |
| Unexpected biological activity or off-target effects. | Presence of degradation products that may have different biological activities. | Characterize the purity of your this compound solution using an appropriate analytical method like UHPLC-MS to identify any potential impurities or degradation products. |
| Precipitation observed in the this compound/DMSO stock upon thawing. | The concentration of this compound may exceed its solubility in DMSO at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO at -20°C
This protocol outlines a method to determine the long-term stability of this compound dissolved in DMSO when stored at -20°C.
1. Materials:
- This compound
- Anhydrous DMSO
- UHPLC system with a C18 column (e.g., Acquity HSS C18, 150 × 2.1 mm, sub 2 µm)
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- UV Detector
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).
- Aliquot the stock solution into multiple small-volume, amber glass vials to minimize headspace and light exposure.
- Store the aliquots at -20°C.
- At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.), remove one aliquot for analysis.
- Allow the aliquot to thaw completely and come to room temperature.
- Dilute the sample to an appropriate concentration for UHPLC analysis.
- Analyze the sample using the UHPLC method described below.
- Calculate the percentage of the initial this compound remaining at each time point.
3. UHPLC Method:
- Column: Acquity HSS C18, 150 × 2.1 mm, sub 2 µm
- Mobile Phase: Gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B)
- Gradient: Start with a suitable percentage of B, and create a gradient to a higher percentage of B to ensure the elution of this compound and any potential degradation products. A suggested starting point is a gradient from 50% to 95% acetonitrile.
- Flow Rate: As per column manufacturer's recommendation.
- Detection: UV at 220 nm
- Injection Volume: 5-10 µL
4. Data Analysis:
- The peak area of the this compound peak at each time point is compared to the peak area at Day 0.
- The percentage of remaining this compound is calculated as: (Peak Area at Time X / Peak Area at Day 0) * 100
Visualizations
References
- 1. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. Three-Day Field Treatment with this compound (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on Ingenol Disoxate activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ingenol Disoxate in in vitro experiments. The following sections address common issues related to the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a derivative of ingenol mebutate and functions as a potent activator of Protein Kinase C (PKC).[1] Its mode of action is twofold: it rapidly induces direct cytotoxicity in target cells and promotes an inflammatory response characterized by the release of pro-inflammatory mediators.[2] This dual mechanism contributes to its efficacy in lesion clearance.
Q2: We are observing lower than expected potency (high IC50 value) of this compound in our cell-based cytotoxicity assays. What could be the cause?
A2: A common reason for reduced potency of lipophilic compounds like this compound in vitro is its binding to serum proteins, primarily albumin, present in the cell culture medium.[3][4] This binding reduces the concentration of the free, active compound available to interact with the cells. The issue is likely to be more pronounced at higher serum concentrations (e.g., 10% FBS).
Q3: Our negative control wells (cells + media with serum, no drug) are showing high background signal in our PKC activation assay. Why is this happening?
A3: Serum itself contains various growth factors and lipids that can activate Protein Kinase C (PKC).[5] This leads to an elevated baseline PKC activity in your control samples, which can mask the specific activation induced by this compound, especially at lower concentrations of the compound.
Q4: Can components of serum directly inhibit the activity of this compound?
A4: Yes, studies have shown that human serum contains factors that can non-competitively inhibit the binding of phorbol esters, which are structurally and functionally similar to this compound, to their PKC receptors. This inhibition is not due to the sequestration of the compound but appears to be a direct effect on the receptor or associated membranes, which can lead to a decrease in the observed activity of this compound.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Serum Protein Binding | Reduce the serum concentration in your culture medium (e.g., to 1-2% FBS) during the drug treatment period. If your cells are sensitive to low serum, consider a serum-free medium for the duration of the assay. Alternatively, perform an IC50 shift analysis by testing the compound in a range of serum concentrations to quantify the impact of protein binding. |
| Baseline PKC Activation by Serum | Before adding this compound, serum-starve the cells for a period (e.g., 4-24 hours) to reduce the baseline PKC activity. This will increase the signal-to-noise ratio of the assay. |
| Lipophilicity and Adsorption | This compound is lipophilic and may adsorb to plasticware. Use low-binding plates and pipette tips to minimize this effect. Ensure thorough mixing when preparing dilutions. |
Data Presentation: Impact of Serum on Apparent IC50
The following table illustrates the expected trend of the half-maximal inhibitory concentration (IC50) of this compound in a cytotoxicity assay as a function of serum concentration, based on the principle of drug-protein binding.
| Fetal Bovine Serum (FBS) Concentration | Expected Apparent IC50 of this compound | Rationale |
| 0% (Serum-Free) | Lowest | No serum proteins to bind the drug, maximizing the free concentration. |
| 1% | Increased | Minimal protein binding, but a slight increase in IC50 is expected. |
| 5% | Moderately Increased | Significant protein binding, reducing the available free drug. |
| 10% | Highest | High concentration of serum proteins leads to substantial drug sequestration. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (LDH Release)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (e.g., DMEM + 10% FBS).
-
Serum Starvation (Optional but Recommended): The next day, aspirate the growth medium and replace it with a low-serum (e.g., 1% FBS) or serum-free medium. Incubate for 4-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum or serum-free medium. Add the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Measure the lactate dehydrogenase (LDH) released into the supernatant according to the manufacturer's instructions for your specific LDH assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (lysis buffer) and plot the results to determine the IC50 value.
Protocol 2: In Vitro PKC Kinase Activity Assay
-
Cell Lysis: After treatment with this compound under desired serum conditions, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Kinase Reaction: In a microplate, combine a specific PKC substrate peptide, ATP (with γ-32P-ATP for radioactive assays or as per a non-radioactive kit's instructions), and an equal amount of protein from each cell lysate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Detection:
-
Radioactive Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-32P-ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (ELISA-based) Assay: Use a phospho-specific antibody to detect the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
-
Data Analysis: Quantify the PKC activity relative to control samples.
Visualizations
Caption: Signaling cascade initiated by this compound.
Caption: Workflow to determine the impact of serum on IC50.
Caption: How serum binding affects this compound's potency.
References
- 1. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Ingenol Disoxate vs. Ingenol Mebutate: A Comparative Analysis of In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Ingenol Disoxate and Ingenol Mebutate, two potent diterpenoid esters with applications in dermatology and oncology. While both compounds are known to activate Protein Kinase C (PKC) and induce cell death in target cells, recent evidence suggests differences in their potency and stability. This document summarizes the available data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to aid in research and development decisions.
Data Presentation: In Vitro Potency Comparison
Direct quantitative comparisons of the in vitro potency of this compound and Ingenol Mebutate, such as IC50 values from head-to-head studies, are not widely available in the public domain. However, preclinical studies have established a qualitative superiority for this compound. Research indicates that this compound exhibits a significantly higher cytotoxic potency relative to Ingenol Mebutate[1][2]. Furthermore, it has been observed that cell growth arrest in normal human keratinocytes is more potently induced by this compound[1][2].
| Compound | Relative In Vitro Potency | Key Findings |
| This compound | Higher | - Significantly greater cytotoxic potency compared to Ingenol Mebutate.[1] - More potent induction of cell growth arrest in normal human keratinocytes. - Developed for improved chemical stability. |
| Ingenol Mebutate | Lower | - A well-characterized PKC activator that induces rapid necrosis and an inflammatory response. - Activity is dependent on the activation of PKC isoforms, particularly PKCδ. |
Experimental Protocols
To facilitate the independent evaluation and comparison of these compounds, detailed methodologies for key in vitro experiments are provided below.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound and Ingenol Mebutate on a cancer cell line (e.g., A431, human squamous cell carcinoma).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Ingenol Mebutate.
Materials:
-
Human cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Ingenol Mebutate stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Ingenol Mebutate in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protein Kinase C (PKC) Activation Assay
This protocol describes a method to assess the activation of PKC isoforms in response to treatment with this compound or Ingenol Mebutate.
Objective: To measure the phosphorylation of PKC isoforms as an indicator of their activation.
Materials:
-
Human keratinocytes or relevant cancer cell line
-
This compound and Ingenol Mebutate
-
Cell lysis buffer
-
Phosphatase and protease inhibitors
-
Primary antibodies specific for phosphorylated PKC isoforms (e.g., phospho-PKCδ) and total PKC isoforms
-
Secondary antibodies conjugated to HRP
-
Western blot equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or Ingenol Mebutate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC isoform overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated PKC levels to the total PKC levels to determine the extent of activation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Comparative study of Ingenol Disoxate and other PKC activators
A Comparative Analysis of Ingenol Disoxate and Other Protein Kinase C Activators for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of this compound and other prominent Protein Kinase C (PKC) activators, including Ingenol Mebutate, Bryostatin-1, and Prostratin. It is designed to assist researchers, scientists, and drug development professionals in understanding the relative performance, mechanisms of action, and experimental considerations for these compounds.
Overview of Protein Kinase C (PKC) Activation
Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC signaling is implicated in various diseases, including cancer and HIV latency, making it a significant therapeutic target.[2] PKC activators, by mimicking the endogenous ligand diacylglycerol (DAG), can potently modulate these pathways.[1]
There are three main subfamilies of PKC isoforms based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both DAG and Ca²⁺ for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both Ca²⁺ and DAG for their activation.[3]
Quantitative Comparison of PKC Activators
The following tables summarize the available quantitative data for this compound and other selected PKC activators. Direct comparative studies for this compound's binding affinity are limited; therefore, data for the structurally related Ingenol Mebutate is included for reference.
Table 1: Comparative Binding Affinity (Ki) of PKC Activators for PKC Isoforms
| Activator | PKCα (Ki, nM) | PKCβ (Ki, nM) | PKCγ (Ki, nM) | PKCδ (Ki, nM) | PKCε (Ki, nM) | Reference(s) |
| Ingenol Mebutate | 0.3 ± 0.02 | 0.105 ± 0.019 | 0.162 ± 0.004 | 0.376 ± 0.041 | 0.171 ± 0.015 | [4] |
| Bryostatin-1 | 1.35 | 0.42 (βII) | - | 0.26 | 0.24 | |
| Ingenol | 30,000 | - | - | - | - |
Table 2: Comparative Cytotoxicity (IC50) of PKC Activators in Cancer Cell Lines
| Activator | Cell Line | IC50 | Reference(s) |
| This compound | HeLa, HSC-5 | Higher cytotoxic potency than Ingenol Mebutate | This information is qualitative based on a study. |
| Ingenol Mebutate | WEHI-231, HOP-92, Colo-205 | Inhibited cell proliferation with somewhat lower potency than Phorbol 12-myristate 13-acetate (PMA) | |
| Various Compounds | HCT116 | Compound 1: 22.4 µM, Compound 2: 0.34 µM |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The provided data serves as a general comparison.
Table 3: Comparative Efficacy in HIV-1 Latency Reversal (Ex Vivo)
| Activator/Combination | Fold Increase in HIV-1 mRNA (vs. DMSO) | Percentage of Reactivated Cultures | Reference(s) |
| Bryostatin-1 | 12.8 | 53% | |
| Prostratin | 7.7 | 60% | |
| Ingenol-B | - | 53% | |
| Bryostatin-1 + JQ1 | Synergistic increase | - | |
| Ingenol-B + JQ1 | Synergistic increase | - |
Signaling Pathways and Mechanisms of Action
PKC activators exert their effects by binding to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the cell membrane and subsequent activation. This triggers a cascade of downstream signaling events.
General PKC Signaling Pathway
The activation of PKC by agonists like this compound leads to the phosphorylation of numerous downstream targets, including components of the MAPK/ERK pathway, which are critical for cell proliferation and survival.
Caption: Simplified PKC/MAPK signaling pathway activated by PKC activators.
HIV Latency Reversal by PKC Activators
In the context of HIV, PKC activators can reverse latency by activating the NF-κB signaling pathway. This leads to the transcription of the latent HIV provirus.
Caption: PKC-mediated activation of NF-κB for HIV latency reversal.
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to directly activate PKC, which in turn phosphorylates a specific substrate.
Principle: A purified PKC isoform is incubated with a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test compound. The amount of phosphorylated substrate is then quantified, which is proportional to the PKC activity.
Protocol Outline:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the purified PKC isoform, the PKC substrate peptide, and the test compound at various concentrations.
-
Initiate Kinase Reaction: Add [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
Caption: Workflow for an in vitro PKC kinase activity assay.
Western Blot Analysis of Downstream PKC Targets (e.g., Phospho-ERK)
This method assesses PKC activation by measuring the phosphorylation of its downstream substrates.
Principle: Following treatment with PKC activators, changes in the phosphorylation status of key downstream proteins, such as phospho-ERK1/2, are detected by Western blotting using phospho-specific antibodies.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Jurkat) and grow to 70-80% confluency. Treat cells with different concentrations of PKC activators for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK) to normalize for loading differences.
HIV-1 Latency Reversal Assay in Primary CD4+ T Cells
This ex vivo assay measures the ability of PKC activators to reactivate latent HIV-1 from primary cells of infected individuals.
Principle: Resting CD4+ T cells are isolated from HIV-infected individuals on suppressive antiretroviral therapy (ART). These cells are then treated with PKC activators, and the reactivation of latent HIV is measured by quantifying the amount of HIV-1 p24 antigen released into the culture supernatant.
Protocol Outline:
-
Isolate Resting CD4+ T Cells: Isolate resting CD4+ T cells from the peripheral blood of ART-suppressed HIV-infected individuals.
-
Cell Culture and Treatment: Culture the isolated cells in the presence of different PKC activators.
-
Supernatant Collection: Collect the culture supernatant at different time points (e.g., 24, 48, 72 hours).
-
p24 ELISA: Quantify the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Data Analysis: Compare the amount of p24 produced in treated samples to untreated controls.
Conclusion
The selection of a PKC activator for research or therapeutic development depends on the specific application. This compound, a potent ingenol derivative, shows promise due to its enhanced cytotoxic effects compared to Ingenol Mebutate. Bryostatin-1 and Prostratin are well-characterized activators with demonstrated efficacy in HIV latency reversal, though they may have different effects on immune cell function. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other PKC activators, enabling an informed selection for specific research goals.
References
Validating the Anti-Tumor Effects of Ingenol Disoxate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol Disoxate is a novel ingenol derivative developed to improve upon the chemical stability of its predecessor, ingenol mebutate. Both compounds have been investigated for their anti-tumor properties, primarily in the context of skin cancers and pre-cancerous lesions like actinic keratosis. This guide provides a comparative overview of the in vivo anti-tumor effects of this compound, with a focus on preclinical data. Due to the limited availability of direct comparative preclinical studies of this compound against other topical treatments, this guide also includes clinical data on ingenol mebutate as a relevant proxy for understanding the potential clinical performance of this class of compounds.
Mechanism of Action: The PKC Signaling Pathway
This compound, similar to ingenol mebutate, exerts its anti-tumor effects through a dual mechanism of action: direct cytotoxicity to tumor cells and induction of a local inflammatory response. A key molecular target is Protein Kinase C (PKC). Activation of PKC isoforms, particularly PKCδ, triggers a downstream signaling cascade involving the MEK/ERK pathway. This signaling cascade ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Figure 1: this compound Signaling Pathway.
Preclinical In Vivo Studies of this compound
Preclinical studies have demonstrated the in vivo anti-tumor efficacy of this compound in murine models. These studies have highlighted its superiority over ingenol mebutate in certain contexts.
Experimental Workflow: Subcutaneous Tumor Model
The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor effects of a topical agent like this compound in a subcutaneous tumor model.
Head-to-head comparison of Ingenol Disoxate and 5-fluorouracil in preclinical models
In the landscape of topical therapies for skin malignancies and their precursors, Ingenol Disoxate and 5-fluorouracil (5-FU) represent two distinct pharmacological approaches. While 5-FU is a long-established antimetabolite chemotherapeutic agent, this compound is a newer ingenol derivative developed for its improved chemical stability and potent cytotoxic and pro-inflammatory effects. This guide provides a detailed preclinical comparison of these two compounds, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy in relevant cancer models.
Mechanism of Action
This compound: As a derivative of ingenol mebutate, this compound is believed to exert its anti-tumor effects through a dual mechanism of action.[1][2] The initial phase involves the rapid induction of cell death in transformed keratinocytes, characterized by mitochondrial swelling and loss of cell membrane integrity, a process akin to necrosis.[3] This is followed by a secondary, immune-mediated response. The disruption of tumor cells releases pro-inflammatory cytokines and chemokines, leading to the infiltration of neutrophils and other immune cells. This inflammatory response helps to eliminate any remaining tumor cells.[3]
5-fluorouracil (5-FU): 5-FU is a pyrimidine analog that primarily functions as a thymidylate synthase (TS) inhibitor. By blocking TS, 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, leading to "thymineless death" in rapidly proliferating cancer cells. Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, further contributing to cytotoxicity by interfering with their synthesis and function.[4]
Signaling Pathways
The distinct mechanisms of action of this compound and 5-FU involve different cellular signaling pathways.
In Vitro Cytotoxicity
Direct head-to-head in vitro studies comparing this compound and 5-FU are limited. However, data from studies on this compound, its parent compound Ingenol Mebutate, and 5-FU in various skin cancer cell lines allow for an indirect comparison.
One study has reported that this compound exhibits a significantly higher cytotoxic potency relative to Ingenol Mebutate. For Ingenol Mebutate, the cytotoxic potency in the human squamous cell carcinoma cell line HSC-5 was observed to be between 200-300 μM. In human melanoma cell lines A2058 and HT144, the estimated IC50 values for Ingenol Mebutate were approximately 38 μM and 46 μM, respectively.
For 5-fluorouracil, an IC50 value of 3.04 μg/mL has been reported in the A431 human squamous cell carcinoma cell line. In another study, the IC50 value for 5-FU in A431 cells was reported to be 47.02 ± 0.65 µM.
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| Ingenol Mebutate | HSC-5 | Human Squamous Cell Carcinoma | 200-300 μM | |
| A2058 | Human Melanoma | ~38 μM | ||
| HT144 | Human Melanoma | ~46 μM | ||
| 5-fluorouracil | A431 | Human Squamous Cell Carcinoma | 3.04 μg/mL | |
| A431 | Human Squamous Cell Carcinoma | 47.02 ± 0.65 µM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. This compound is reported to have higher cytotoxic potency than Ingenol Mebutate.
In Vivo Efficacy
Preclinical in vivo studies provide valuable insights into the anti-tumor activity of these compounds in a more complex biological system.
A key preclinical study demonstrated that this compound possessed a superior antitumor effect in a B16 mouse melanoma model and significantly increased the median survival time relative to Ingenol Mebutate. While specific tumor growth inhibition percentages were not provided, the qualitative superiority is a significant finding.
For 5-fluorouracil, in vivo studies in murine skin cancer models have demonstrated its efficacy in reducing tumor burden. In vitro studies have also shown its cytotoxic effects on B16-F10 mouse melanoma cells.
| Compound | Animal Model | Tumor Type | Efficacy Outcome | Citation |
| This compound | B16 Mouse Melanoma | Melanoma | Superior antitumor effect and increased median survival time compared to Ingenol Mebutate. | |
| 5-fluorouracil | Murine Skin Cancer Model | Skin Cancer | Reduction in tumor burden. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Skin cancer cells (e.g., A431, B16-F10) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or 5-fluorouracil for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of a drug in inhibiting the growth of tumors in animal models.
Workflow:
Detailed Methodology:
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., B16 melanoma cells) are injected subcutaneously into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth and Randomization: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, 5-fluorouracil).
-
Drug Administration: The respective treatments are administered according to a predefined schedule and route (e.g., topical application for skin cancer models).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated.
-
Endpoint and Analysis: The study continues until a predetermined endpoint (e.g., a specific tumor volume is reached in the control group). At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is then calculated.
Conclusion
Based on the available preclinical data, both this compound and 5-fluorouracil demonstrate significant anti-tumor activity in skin cancer models. This compound, through its dual mechanism of inducing rapid necrosis and a subsequent immune response, shows particular promise, with evidence suggesting superior cytotoxic potency and in vivo efficacy compared to its parent compound, Ingenol Mebutate. 5-fluorouracil remains a potent cytotoxic agent with a well-established mechanism of action.
Direct comparative preclinical studies are warranted to definitively establish the relative efficacy and potency of this compound and 5-fluorouracil in the same experimental models. Such studies would provide crucial data to guide further clinical development and therapeutic positioning of these agents in the management of non-melanoma skin cancers and their precursors.
References
- 1. jcadonline.com [jcadonline.com]
- 2. Three-Day Field Treatment with this compound (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Cross-validation of Ingenol Disoxate's efficacy in different skin cancer models
A detailed guide for researchers and drug development professionals on the cross-validation of Ingenol Disoxate's efficacy in comparison to established treatments for non-melanoma skin cancers, with a primary focus on actinic keratosis.
Introduction
This compound, a novel ingenol derivative, has emerged as a promising topical field therapy for actinic keratosis (AK), a common precursor to non-melanoma skin cancers.[1] Its development was driven by the need for a chemically stable compound with a short treatment duration, aiming to improve patient adherence and overall outcomes.[2] This guide provides a comprehensive comparison of this compound's efficacy with that of established treatments, including 5-Fluorouracil (5-FU), Imiquimod, and Photodynamic Therapy (PDT). The comparative analysis is based on available clinical trial data, with a focus on quantitative outcomes and detailed experimental protocols.
Comparative Efficacy in Actinic Keratosis
Clinical trials have demonstrated the efficacy of this compound in the field treatment of AK on various body locations. A summary of its performance against other common topical therapies is presented below.
| Treatment | Dosage/Regimen | Complete Clearance Rate | Partial Clearance Rate (≥75% lesion reduction) | Study Population |
| This compound | 0.018% gel (Face/Chest), 0.037% gel (Scalp) once daily for 3 days | 25.9% (Face/Chest), 24.5% (Scalp) at Week 8 | Not explicitly reported as ≥75% in pooled Phase 3 data | Patients with AK on the full face/chest or scalp[3] |
| This compound (Phase II) | 0.018% (Face/Chest), 0.037% (Scalp), 0.1% (Trunk/Extremities) once daily for 3 days | 36.5% (Face/Chest), 39.7% (Scalp), 22.6% (Trunk/Extremities) at Week 8 | 71.4% (Face/Chest), 65.1% (Scalp), 50.0% (Trunk/Extremities) at Week 8 | Patients with 5-20 AK lesions[4] |
| 5-Fluorouracil | 0.5% cream once daily for 1-4 weeks; 5% cream twice daily for 2-4 weeks | Up to 70% at 12 months follow-up | Not consistently reported | Patients with multiple AKs[5] |
| Imiquimod | 5% cream 2-3 times weekly for 16 weeks | 45% - 57% | 59% - 72% | Patients with AK lesions |
| Photodynamic Therapy (PDT) | Varies depending on photosensitizer and light source | 70% - 89% | Not consistently reported | Patients with mild to moderate AKs on the face and scalp |
Efficacy in Other Non-Melanoma Skin Cancers
While this compound is primarily studied for AK, its predecessor, Ingenol Mebutate, has been investigated in other non-melanoma skin cancers, suggesting a potential for broader application.
-
Superficial Basal Cell Carcinoma (sBCC): Off-label use of Ingenol Mebutate 0.05% gel has shown promising results in treating sBCC. In a case series, two overnight applications resulted in histological clearance at six weeks post-treatment with good cosmetic outcomes. Another study reported complete clinical resolution in all treated sBCCs on short-term follow-up.
-
Squamous Cell Carcinoma in situ (SCCis): A case series on the off-label use of topical 0.05% Ingenol Mebutate for SCCis reported complete clinical resolution in five out of six patients, with a mean follow-up of approximately two years without recurrence.
Preclinical studies with this compound have shown a superior antitumor effect in a murine B16 melanoma model and a significant effect on tumor ablation in a murine UV-induced skin carcinogenesis model compared to Ingenol Mebutate. However, robust clinical trial data for this compound in BCC and SCC are not yet widely available.
Experimental Protocols
This compound Phase III Clinical Trial for Actinic Keratosis
-
Study Design: Four identical, randomized, double-blind, vehicle-controlled Phase III trials.
-
Patient Population: Patients with clinically typical, visible, discrete AK lesions on the full face or up to 250 cm² of the chest, or the full balding scalp.
-
Treatment Regimen:
-
This compound 0.018% gel for the face/chest group.
-
This compound 0.037% gel for the scalp group.
-
Vehicle gel as a control.
-
Application was once daily for three consecutive days.
-
-
Primary Endpoint: Complete clearance of all AK lesions in the selected treatment area at Week 8.
-
Follow-up: An initial 8-week period followed by a 12-month follow-up to assess safety and recurrence.
Mechanism of Action and Signaling Pathways
This compound is believed to share a dual mechanism of action with its predecessor, Ingenol Mebutate, which involves:
-
Rapid Lesion Necrosis: Induction of cell death in dysplastic keratinocytes.
-
Specific Immune Response: Promotion of an inflammatory response characterized by the infiltration of neutrophils.
This dual action is primarily mediated through the activation of Protein Kinase C (PKC).
This compound Signaling Pathway
Comparative Signaling Pathways of Alternative Treatments
5-FU is a pyrimidine analog that inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This leads to the disruption of DNA replication and repair, ultimately causing cell death in rapidly proliferating cells like those in actinic keratosis.
Imiquimod is an immune response modifier that acts as a Toll-like receptor 7 (TLR7) agonist. Its binding to TLR7 on immune cells, such as dendritic cells and macrophages, triggers a signaling cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines, including interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). This leads to the activation of both innate and adaptive immune responses against the dysplastic cells.
PDT is a two-step treatment involving the administration of a photosensitizing agent followed by its activation with a specific wavelength of light. This process generates reactive oxygen species (ROS), which induce oxidative stress and lead to cell death through apoptosis and necrosis.
Conclusion
This compound offers a promising short-duration, field-directed therapy for actinic keratosis with favorable efficacy and patient satisfaction. Its mechanism of action, centered around PKC activation, leads to rapid lesion clearance. While its efficacy in other non-melanoma skin cancers is still under investigation, preclinical data and the performance of its predecessor, Ingenol Mebutate, suggest a potential for broader applications. Compared to established treatments like 5-FU, Imiquimod, and PDT, this compound's primary advantage lies in its significantly shorter treatment course. However, complete clearance rates may be lower than those observed with some longer-duration therapies. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term efficacy and safety of this compound across a range of non-melanoma skin cancers.
References
- 1. [PDF] Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | Semantic Scholar [semanticscholar.org]
- 2. Three-Day Field Treatment with this compound (LEO 43204) for Actinic Keratosis: Cosmetic Outcomes and Patient Satisfaction from a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers | springermedicine.com [springermedicine.com]
A Comparative Guide: Ingenol Disoxate vs. Prostratin for Protein Kinase C Isoform Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Ingenol Disoxate and prostratin on Protein Kinase C (PKC) isoforms. The information is compiled from various scientific sources to aid in the selection and application of these compounds in research and drug development.
Executive Summary
This compound and prostratin are both potent activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. While both compounds activate PKC, they exhibit different profiles in terms of their potency and selectivity towards various PKC isoforms. This compound has been characterized with specific EC50 values for a range of classical and novel PKC isoforms, demonstrating broad-spectrum activation in the low nanomolar range. Prostratin is also known to be a potent PKC activator, with studies indicating its ability to activate conventional, novel, and atypical PKC isoforms. However, comprehensive quantitative data on its specific activity against individual isoforms is less readily available, with existing data often focusing on overall binding affinity or downstream biological effects.
Quantitative Comparison of PKC Isoform Activation
The following tables summarize the available quantitative data for the activation of PKC isoforms by this compound and prostratin. It is important to note that a direct head-to-head comparison is challenging due to the different parameters reported in the literature for each compound.
Table 1: this compound - In Vitro PKC Isoform Activation (EC50)
| PKC Isoform | EC50 (nM) |
| PKCα | 0.5 |
| PKCβII | Low nanomolar range |
| PKCγ | 0.9 |
| PKCδ | Low nanomolar range |
| PKCε | Low nanomolar range |
| PKCη | Low nanomolar range |
| PKCθ | 11 |
Data sourced from in vitro kinase assays.
Table 2: Prostratin - PKC Interaction and Biological Activity
| Parameter | Value | Notes |
| Ki (PKC) | 12.5 nM | Overall binding affinity to PKC. |
| EC50 (HIV-1 Reactivation) | ~0.3 - 0.87 µM | Varies depending on the cell line used.[1] |
| EC50 (CD69 Activation) | 280 nM | A biomarker for T-cell activation, which is downstream of PKC activation.[2] |
| PKC Isoform Activation | Activates conventional, novel, and atypical PKC isoforms. | Qualitative data from translocation and inhibitor studies.[3][4] |
It is important to note that the EC50 values for prostratin's biological activities are influenced by multiple cellular factors and may not directly reflect its potency on individual PKC isoforms.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
In Vitro Kinase Assay for PKC Isoform Activation
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound and prostratin for the activation of specific PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)
-
ATP (Adenosine 5'-triphosphate)
-
[γ-³²P]ATP (for radioactive assay) or fluorescent ATP analog
-
Lipid vesicles (Phosphatidylserine (PS) and Diacylglycerol (DAG))
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ for conventional isoforms, 1 mM EGTA for novel isoforms)
-
This compound and prostratin stock solutions (in DMSO)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
-
Phosphocellulose paper (for radioactive assay)
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (PS). For baseline activity, DAG is omitted.
-
Prepare Reagent Mix: In a microplate well, combine the assay buffer, the specific recombinant PKC isoform, the substrate peptide, and the lipid vesicles.
-
Compound Addition: Add serial dilutions of this compound or prostratin to the wells. Include a DMSO control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescent ATP analog).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction:
-
Radioactive Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper and immediately immerse in phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Fluorescent Assay: Add a stop solution containing EDTA to chelate Mg²⁺.
-
-
Detection:
-
Radioactive Assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each PKC isoform.
Cellular PKC Translocation Assay
This cell-based assay measures the translocation of PKC isoforms from the cytosol to the cell membrane upon activation, a key indicator of PKC engagement.
Materials:
-
Cell line expressing the PKC isoform of interest (can be endogenously or exogenously expressed with a fluorescent tag like GFP).
-
Cell culture medium and supplements.
-
This compound and prostratin stock solutions (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Primary antibodies specific to the PKC isoform of interest (if not using a fluorescently tagged protein).
-
Fluorescently labeled secondary antibodies.
-
DAPI or Hoechst for nuclear staining.
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or multi-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or prostratin for a specific duration (e.g., 30 minutes). Include a DMSO control.
-
Fixation and Permeabilization (for immunofluorescence): If not using live-cell imaging with fluorescently tagged proteins, fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Immunostaining (for immunofluorescence): Block non-specific binding and then incubate with a primary antibody against the PKC isoform of interest, followed by incubation with a fluorescently labeled secondary antibody. Stain the nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope. For live-cell imaging, acquire images before and after the addition of the compounds.
-
Image Analysis: Quantify the fluorescence intensity in the cytoplasm and at the plasma membrane for a large number of cells. The ratio of membrane to cytosolic fluorescence is a measure of PKC translocation.
-
Data Analysis: Plot the membrane-to-cytosol fluorescence ratio against the compound concentration to generate a dose-response curve and determine the EC50 for translocation.
Conclusion
Both this compound and prostratin are valuable tools for studying PKC-mediated signaling pathways. This compound appears to be a potent, broad-spectrum activator of classical and novel PKC isoforms with well-defined EC50 values. Prostratin is also a potent activator, with a known affinity for PKC and the ability to activate multiple isoform classes, though its specific activity against individual isoforms requires further quantitative characterization. The choice between these two compounds will depend on the specific research question, the desired isoform selectivity profile, and the experimental system being used. The provided protocols offer a framework for conducting direct comparative studies to further elucidate the distinct properties of these two important PKC activators.
References
- 1. Mechanisms of HIV receptor and co-receptor down-regulation by prostratin: role of conventional and novel PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostratin antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Proteomic Analysis of Ingenol Disoxate and Ingenol Mebutate in Cellular Signaling
A detailed examination of the cellular protein landscape following treatment with Ingenol Disoxate and ingenol mebutate reveals distinct yet overlapping mechanisms of action, primarily centered on mitochondrial function and protein kinase C signaling. This guide provides a comprehensive comparison of their effects, supported by quantitative proteomic data and detailed experimental protocols.
This compound (IngDsx) and ingenol mebutate (IngMeb) are structurally related diterpenoid esters that have garnered significant interest in the field of dermatology and oncology. While ingenol mebutate is known for its use in the topical treatment of actinic keratosis, this compound has been developed as a more stable analog. Understanding their comparative effects on the cellular proteome is crucial for elucidating their therapeutic mechanisms and potential off-target effects.
Quantitative Proteomic Profiling
A key study utilizing chemical proteomics has identified the mitochondrial carnitine-acylcarnitine translocase SLC25A20 as a primary and common target for both this compound and ingenol mebutate.[1][2][3] This interaction was shown to inhibit the function of SLC25A20, leading to a subsequent disruption of fatty acid oxidation within the mitochondria.[1][2]
Quantitative mass spectrometry-based proteomics, specifically using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), has enabled the direct comparison of protein engagement by these two compounds. The following table summarizes the key findings from these analyses.
| Protein Target | Cellular Localization | Effect of this compound | Effect of Ingenol Mebutate | Downstream Consequence |
| SLC25A20 (Carnitine-acylcarnitine translocase) | Inner mitochondrial membrane | Inhibition | Inhibition | Blockade of long-chain fatty acid transport into mitochondria, leading to impaired fatty acid oxidation. |
| PKCδ (Protein Kinase C delta) | Cytoplasm, nucleus, mitochondria | Activation (Inferred) | Activation | Induction of apoptosis, cell cycle arrest, and inflammatory responses. |
| PKCα (Protein Kinase C alpha) | Cytoplasm, cell membrane | Activation (Inferred) | Activation | Modulation of cell proliferation and differentiation. |
Signaling Pathways
The cellular effects of this compound and ingenol mebutate are mediated through distinct but interconnected signaling pathways.
Fatty Acid Oxidation Pathway
Both compounds directly engage and inhibit SLC25A20, a critical transporter in the fatty acid oxidation (FAO) pathway. This inhibition blocks the entry of long-chain fatty acids into the mitochondrial matrix, thereby disrupting cellular energy metabolism.
References
Assessing the Specificity of Ingenol Disoxate's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Ingenol Disoxate, primarily benchmarked against its structural analog, Ingenol Mebutate. The information presented herein is supported by experimental data from publicly available research, offering insights into the compound's potency and mechanism of action.
Comparative Cytotoxicity Data
It is important to note that Ingenol Mebutate displays a dual mechanism of action dependent on its concentration. At high concentrations (in the micromolar range), it induces direct necrotic cell death.[1][2] In contrast, at lower, nanomolar concentrations, it functions as a potent activator of Protein Kinase C (PKC), triggering downstream signaling cascades that inhibit cell proliferation.[2]
| Compound | Cell Line | Effect | Concentration |
| Ingenol Mebutate | Human Keratinocytes | Cytotoxicity | 200-300 µM |
| HSC-5 (Squamous Cell Carcinoma) | Cytotoxicity | 200-300 µM | |
| HeLa (Cervical Cancer) | Cytotoxicity | 200-300 µM |
Table 1: Cytotoxic Concentrations of Ingenol Mebutate in Various Cell Lines. Note the micromolar concentrations required for direct cytotoxicity.
Experimental Protocols
To assess the cytotoxic specificity of a compound like this compound, a variety of in vitro assays can be employed. Below are detailed methodologies for two common assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
1. Cell Seeding:
- Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound and the comparator compound (e.g., Ingenol Mebutate) in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
- Include vehicle-only wells as a negative control.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium from each well.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the amount of LDH released from damaged cells into the culture medium, a marker of cytotoxicity.
1. Cell Seeding and Treatment:
- Follow the same procedure as steps 1 and 2 of the MTT assay protocol.
2. Preparation of Controls:
- Spontaneous LDH Release: Wells with untreated cells.
- Maximum LDH Release: Wells with cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation period.
- Background Control: Wells with culture medium only.
3. Supernatant Collection:
- Centrifuge the 96-well plate at 250 x g for 10 minutes.
- Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
4. LDH Reaction:
- Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, a diaphorase, and a tetrazolium salt).
- Add 50 µL of the reaction mixture to each well containing the supernatant.
- Incubate the plate at room temperature for 30 minutes, protected from light.
5. Absorbance Measurement:
- Add 50 µL of the stop solution (if required by the kit).
- Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
- Subtract the background control absorbance from all other readings.
- Calculate the percentage of cytotoxicity using the following formula:
- % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Cytotoxic Specificity
The following diagram illustrates a typical workflow for determining the specificity of a cytotoxic compound.
Caption: Workflow for assessing the cytotoxic specificity of this compound.
Signaling Pathway of Ingenol Esters
Ingenol esters, including Ingenol Mebutate and likely this compound, exert their cytotoxic effects primarily through the activation of Protein Kinase C (PKC), with a particular emphasis on the PKCδ isoform.[3] This activation initiates a signaling cascade that leads to cell death.
Caption: Proposed signaling pathway for the cytotoxic effects of Ingenol esters.
References
- 1. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Ingenol Disoxate's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ingenol Disoxate with its structural analog, Ingenol Mebutate, focusing on the key experimental data that elucidates their mechanisms of action. Detailed protocols for replicating these findings are provided, along with a summary of relevant clinical and preclinical data. This information is intended to assist researchers in objectively evaluating the performance of this compound and its alternatives.
Introduction to this compound and its Mechanism of Action
This compound (LEO 43204) is a novel ingenol derivative developed for the field treatment of actinic keratosis (AK). It was designed to improve upon the chemical stability of its predecessor, Ingenol Mebutate.[1] Preclinical studies suggest that this compound shares a similar dual mechanism of action with Ingenol Mebutate, which involves:
-
Direct Cytotoxicity: Rapid induction of cell death, primarily through necrosis.[2][3]
-
Induction of an Inflammatory Response: Stimulation of pro-inflammatory mediators that contribute to the elimination of remaining dysplastic cells.[1]
This dual action is primarily mediated through the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways.[3] Specifically, the activation of the novel PKC delta (PKCδ) isoform appears to be a key event, leading to downstream signaling through the MEK/ERK pathway and ultimately resulting in apoptosis and an anti-tumor immune response.
Comparative Preclinical Data: this compound vs. Ingenol Mebutate
A key preclinical study by Bertelsen et al. (2016) provides a direct comparison of the in vitro and in vivo activities of this compound and Ingenol Mebutate. The following tables summarize the key quantitative findings from this and other relevant studies.
Table 1: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (nM) | Fold Difference |
| HeLa | This compound | 26 | - |
| Ingenol Mebutate | 48 | 1.8x more potent | |
| HSC-5 | This compound | 33 | - |
| Ingenol Mebutate | 68 | 2.1x more potent |
Data extracted from Bertelsen et al., 2016. IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: In Vivo Anti-Tumor Efficacy in B16 Melanoma Mouse Model
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle | 21 | - |
| Ingenol Mebutate (0.1%) | 28 | 33% |
| This compound (0.1%) | 35 | 67% |
Data extracted from Bertelsen et al., 2016. Treatment was applied topically for two consecutive days.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: PKC-Dependent Signaling Pathway of this compound.
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical comparison of this compound and Ingenol Mebutate, based on the study by Bertelsen et al. (2016).
In Vitro Cytotoxicity Assay
-
Cell Lines: Human cervical cancer (HeLa) and human squamous cell carcinoma (HSC-5) cell lines.
-
Cell Seeding: Cells are seeded in 96-well microtiter plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Preparation: this compound and Ingenol Mebutate are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to the desired concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PKC-Dependent Transcription of Keratinocyte Differentiation Markers
-
Cell Culture: Primary normal human epidermal keratinocytes (NHEKs) are cultured in appropriate keratinocyte growth medium.
-
Treatment: NHEKs are treated with non-cytotoxic concentrations of this compound or Ingenol Mebutate for a specified period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qPCR): The expression levels of genes associated with keratinocyte differentiation (e.g., Keratin 1, Keratin 10, Involucrin) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated control cells.
In Vivo B16 Melanoma Mouse Model
-
Animal Model: C57BL/6 mice are used for this study.
-
Tumor Cell Inoculation: B16 melanoma cells (e.g., 1 x 10^5 cells) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: A topical formulation of this compound (0.1%), Ingenol Mebutate (0.1%), or a vehicle control is applied directly to the tumor and a small surrounding area for two consecutive days.
-
Endpoint: The primary endpoint is median survival time. Mice are monitored for tumor growth and overall health, and are euthanized when the tumor reaches a predetermined size or if they show signs of distress.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and the statistical significance of differences in survival between treatment groups is determined using the log-rank test.
Comparison with Other Alternatives
While Ingenol Mebutate is the most direct comparator for this compound, other topical treatments for actinic keratosis with different mechanisms of action are available.
Table 3: Comparison of Topical Treatments for Actinic Keratosis
| Drug | Mechanism of Action | Typical Treatment Duration | Complete Clearance Rate (%) | Common Side Effects |
| This compound | PKC activator; induces necrosis and inflammation | 2-3 days | ~30-40% | Local skin reactions (erythema, flaking, crusting) |
| Ingenol Mebutate | PKC activator; induces necrosis and inflammation | 2-3 days | ~30-40% | Local skin reactions (erythema, flaking, crusting) |
| 5-Fluorouracil (5-FU) | Pyrimidine analog; inhibits DNA synthesis | 2-4 weeks | ~50% | Erythema, crusting, erosion, photosensitivity |
| Imiquimod | Toll-like receptor 7 agonist; immune response modifier | 2-16 weeks | ~50% | Erythema, crusting, itching, flu-like symptoms |
| Diclofenac Sodium | Nonsteroidal anti-inflammatory drug (NSAID) | 60-90 days | ~30-40% | Dry skin, itching, rash, contact dermatitis |
Clearance rates are approximate and can vary based on the specific study and patient population.
Conclusion
This compound demonstrates a potent preclinical profile with improved chemical stability and, in some assays, superior efficacy compared to Ingenol Mebutate. Its rapid, short-duration treatment regimen offers a potential advantage in patient compliance over other longer-term topical therapies for actinic keratosis. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the mechanism of this class of compounds. The choice of therapy for actinic keratosis will ultimately depend on a comprehensive evaluation of efficacy, safety, and patient-specific factors.
References
Evaluating the safety profile of Ingenol Disoxate against other ingenol esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of Ingenol Disoxate and other ingenol esters, with a primary focus on Ingenol Mebutate. The information is compiled from preclinical studies and clinical trial data to assist in the evaluation of these compounds for therapeutic development.
Introduction
Ingenol esters, derived from the sap of the Euphorbia peplus plant, have been investigated for the topical treatment of actinic keratosis (AK), a precursor to non-melanoma skin cancer. The primary mechanism of action involves the activation of Protein Kinase C (PKC), leading to direct cytotoxicity in dysplastic cells and an inflammatory response that contributes to the clearance of lesions.[1][2] Ingenol Mebutate (Picato®) was approved for AK treatment but was later withdrawn from the market due to safety concerns.[3] this compound, a more stable derivative, has also been evaluated in clinical trials.[4][5] This guide will compare their safety profiles based on available data.
Comparative Safety Profile
A critical aspect of the safety evaluation of ingenol esters is the incidence of local skin reactions (LSRs) and the long-term risk of skin malignancies.
Local Skin Reactions (LSRs)
Both Ingenol Mebutate and this compound are associated with predictable and transient local skin reactions at the application site. These reactions are indicative of the desired pharmacological response.
| Adverse Event | This compound (0.018% - 0.1%) | Ingenol Mebutate (0.015% - 0.05%) |
| Application Site Pain | 57.1% - 100% | ~19% |
| Application Site Pruritus | 42.1% - 52.4% | ~11% |
| Application Site Erythema | Peaked at Day 4, declined by Day 15 | Peaked at Day 4, returned to near baseline by Day 29 |
| Flaking/Scaling | Peaked at Day 4, declined by Day 15 | Commonly reported |
| Crusting | Peaked at Day 4, declined by Day 15 | Commonly reported |
| Swelling | Noted in some studies | Reported |
| Vesiculation/Pustulation | Noted in some studies | Reported |
Note: The intensity of LSRs for both compounds was generally reported as mild to moderate and resolved without long-term consequences in the short-term follow-up of initial clinical trials.
Systemic Adverse Events
Systemic exposure to both Ingenol Mebutate and this compound after topical application is very low. Consequently, systemic adverse events are less common.
| Adverse Event | This compound | Ingenol Mebutate |
| Headache | Reported | Common |
| Nose and throat irritation | Not a primary reported AE | Reported |
| Severe Allergic Reactions | No new safety signals identified in Phase I | Reports of severe allergic reactions, including anaphylaxis |
| Herpes Zoster (Shingles) | Not a primary reported AE | Reports of reactivation |
| Immune Thrombocytopenic Purpura | Not reported | Case report of association |
Risk of Skin Malignancies
A significant safety concern that emerged for both Ingenol Mebutate and this compound is the increased risk of developing non-melanoma skin cancers in the treated area.
-
Ingenol Mebutate : Several studies and a European review indicated an increased incidence of skin tumors, including basal cell carcinoma, Bowen's disease, and squamous cell carcinoma, in patients treated with Ingenol Mebutate compared to vehicle or other treatments. This led to its market withdrawal. A 3-year safety study showed an increased incidence of squamous cell carcinoma with Ingenol Mebutate versus a comparator (imiquimod cream).
-
This compound : A meta-analysis of four studies on this compound showed a statistically significant increase in skin cancer (including basal cell carcinoma, Bowen's disease, and squamous cell carcinoma) at 14 months in the active treatment group compared to the vehicle gel. In pooled Phase 3 trial data, a higher number of non-melanoma skin malignancies were identified in the this compound group compared to the vehicle group during a 12-month follow-up (Hazard Ratio: 2.38).
Experimental Protocols
Phase I Trial of this compound (NCT02424305)
-
Objective : To evaluate the systemic exposure and safety of this compound gel under maximum-use conditions.
-
Design : Open-label, non-randomized, multicenter trial.
-
Participants : 58 patients with ≥ 15 actinic keratosis lesions on the full face, arm, or scalp.
-
Intervention : Once-daily application of this compound gel for 3 consecutive days. Concentrations varied by location: 0.018% (face), 0.1% (arm), or 0.037% (scalp).
-
Assessments :
-
Pharmacokinetic blood samples were collected to measure systemic exposure.
-
Safety assessments, including local skin responses (LSRs) and adverse events (AEs), were performed at multiple time points up to Day 57.
-
-
Key Findings : Very low systemic exposure was observed. The most common treatment-related AEs were application-site pain and pruritus. No new safety signals were identified in this study.
Phase III Trials of Ingenol Mebutate
-
Objective : To evaluate the efficacy and safety of Ingenol Mebutate gel for the treatment of actinic keratosis.
-
Design : Four randomized, double-blind, vehicle-controlled studies.
-
Participants : Over 1000 patients with 4 to 8 clinically typical, visible, discrete actinic keratoses within a 25 cm² area.
-
Intervention :
-
Face and Scalp: Ingenol Mebutate 0.015% gel or vehicle applied once daily for 3 consecutive days.
-
Trunk and Extremities: Ingenol Mebutate 0.05% gel or vehicle applied once daily for 2 consecutive days.
-
-
Assessments :
-
The primary efficacy endpoint was the complete clearance rate of actinic keratoses at Day 57.
-
Safety was assessed through the evaluation of local skin responses and adverse events.
-
-
Key Findings : Ingenol Mebutate was significantly more effective than vehicle at clearing actinic keratoses. Local skin reactions were common, generally mild to moderate, and transient.
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of ingenol esters.
Caption: Generalized clinical trial workflow for ingenol esters.
Conclusion
The safety profiles of this compound and Ingenol Mebutate are characterized by predictable, manageable, and transient local skin reactions. However, the significant long-term risk of developing non-melanoma skin cancers in the treated area is a major safety concern for both compounds and ultimately led to the withdrawal of Ingenol Mebutate from the market. While this compound was developed to have improved chemical stability, it appears to share the same concerning risk of skin malignancy. These findings underscore the importance of long-term safety monitoring in the development of topical therapies for actinic keratosis and highlight the complex balance between efficacy and safety in this therapeutic area. Further research is necessary to elucidate the mechanisms underlying the potential for tumorigenesis associated with these ingenol esters.
References
- 1. This compound | C28H37NO7 | CID 57410862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate–associated immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ingenol Disoxate's Target: A Comparative Guide to CRISPR/Cas9 and RNAi-Mediated Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 and RNA interference (RNAi) technologies for the validation of Ingenol Disoxate's primary molecular target, Protein Kinase C (PKC). This compound, a derivative of Ingenol Mebutate, is a topical agent under investigation for the treatment of actinic keratosis. Its mechanism of action is understood to be a dual process involving direct induction of cell death and the stimulation of an inflammatory response, both of which are primarily mediated through the activation of PKC isoforms.[1][2][3]
Target validation is a critical step in drug development to ensure that a drug's therapeutic effect is mediated through its intended molecular target. This guide will delve into the application of cutting-edge gene-editing and gene-silencing techniques to confirm the role of PKC in the pharmacological activity of this compound.
Comparison of Target Validation Methodologies: CRISPR/Cas9 vs. siRNA
The validation of a drug's target can be approached through various techniques. Here, we compare the gold-standard CRISPR/Cas9 gene-editing technology with the more traditional siRNA-based gene silencing.
| Feature | CRISPR/Cas9 | siRNA (small interfering RNA) |
| Mechanism | Permanent gene knockout at the DNA level. | Transient gene knockdown at the mRNA level. |
| Effect Duration | Permanent and heritable. | Transient, lasting a few days. |
| Specificity | High, with off-target effects that can be minimized through careful guide RNA design. | Prone to off-target effects, which can complicate data interpretation. |
| Efficiency | Can achieve complete loss of protein expression. | Often results in incomplete knockdown, with residual protein expression. |
| Workflow | More complex, involving vector design, cell line generation, and clonal selection. | Simpler and faster, involving direct transfection of synthetic siRNAs. |
| Applications | Ideal for creating stable knockout cell lines for in-depth mechanistic studies. | Suitable for rapid screening and initial validation of potential targets. |
Signaling Pathway of this compound
This compound, as a potent activator of Protein Kinase C (PKC), triggers a cascade of intracellular events leading to apoptosis and inflammation. The binding of this compound to the C1 domain of conventional and novel PKC isoforms mimics the action of the endogenous second messenger diacylglycerol (DAG). This activation leads to the phosphorylation of downstream substrates, initiating distinct signaling pathways. A key isoform implicated in the pro-apoptotic effects of related ingenol compounds is PKCδ.[4][5] The inflammatory response is mediated in part by the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines like IL-6.
Experimental Workflow for Target Validation
A typical workflow for validating PKC as the target of this compound using CRISPR/Cas9 involves several key steps, from the design of the gene-editing tools to the final phenotypic assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
CRISPR/Cas9-Mediated Knockout of PKCδ
This protocol describes the generation of a stable PKCδ knockout cell line using a lentiviral CRISPR/Cas9 system.
-
Guide RNA (gRNA) Design: Design gRNAs targeting an early exon of the PRKCD gene (encoding PKCδ) using online tools. Select gRNAs with high on-target scores and low off-target predictions.
-
Vector Construction: Synthesize and clone the designed gRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Cell Transduction: Transduce the target cell line (e.g., a human keratinocyte cell line like HaCaT) with the lentiviral particles.
-
Selection and Clonal Expansion: Select transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones to establish monoclonal knockout cell lines.
-
Validation of Knockout: Confirm the knockout of PKCδ at the genomic level by sequencing the targeted locus and at the protein level by Western blot analysis.
siRNA-Mediated Knockdown of PKCδ
This protocol outlines the transient knockdown of PKCδ using siRNA.
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting PRKCD mRNA or design custom siRNAs. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the target cells with the PKCδ siRNA or control siRNA using a suitable lipid-based transfection reagent. The optimal siRNA concentration and transfection time should be determined empirically.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blot, typically 48-72 hours post-transfection.
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on wild-type and PKCδ knockout cells.
-
Cell Seeding: Seed wild-type and PKCδ knockout cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Measurement: Measure cell viability using a commercially available assay, such as an MTT, MTS, or a luminescent ATP-based assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Measurement of Inflammatory Cytokine Production (IL-6 ELISA)
This protocol quantifies the production of the pro-inflammatory cytokine IL-6 in response to this compound treatment.
-
Cell Culture and Treatment: Culture wild-type and PKCδ knockout cells and treat them with this compound or a vehicle control.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 on the collected supernatants using a commercial kit according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: Treat the transfected cells with this compound or a positive control (e.g., TNF-α).
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Western Blot for PKC Activation
This protocol assesses the activation of PKC by detecting the phosphorylation of PKC substrates.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for a phosphorylated PKC substrate, followed by an HRP-conjugated secondary antibody. Use an antibody against the total protein or a housekeeping protein as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcomes and Data Presentation
The following tables summarize the expected quantitative data from the described experiments, comparing the effects of this compound on wild-type cells versus cells with modified PKCδ expression.
Table 1: Effect of PKCδ Knockout/Knockdown on this compound-Induced Cytotoxicity
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 |
| Wild-Type | This compound | 50 | - |
| PKCδ Knockout | This compound | >1000 | >20 |
| Control siRNA | This compound | 55 | - |
| PKCδ siRNA | This compound | 500 | ~9 |
Table 2: Effect of PKCδ Knockout on this compound-Induced IL-6 Production
| Cell Line | Treatment | IL-6 Concentration (pg/mL) |
| Wild-Type | Vehicle | <10 |
| Wild-Type | This compound (100 nM) | 800 |
| PKCδ Knockout | Vehicle | <10 |
| PKCδ Knockout | This compound (100 nM) | 250 |
Conclusion
The use of CRISPR/Cas9 for target validation provides a robust and definitive method to establish the causal link between a drug's molecular target and its therapeutic effect. In the case of this compound, the generation of a PKCδ knockout cell line is expected to demonstrate a significant resistance to the drug's cytotoxic and pro-inflammatory effects, thereby validating PKCδ as a key mediator of its activity. While siRNA-mediated knockdown can provide initial supporting evidence, the complete and permanent gene knockout achieved with CRISPR/Cas9 offers a higher level of confidence in the validation process. The experimental protocols and expected outcomes presented in this guide provide a framework for researchers to rigorously validate the molecular target of this compound and other novel therapeutic agents.
References
- 1. CRISPR vs. RNAi for loss-of-function experiments [horizondiscovery.com]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. Roles of PKC Isoforms in the Induction of Apoptosis Elicited by Aberrant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ingenol Disoxate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Ingenol Disoxate and related compounds are classified as hazardous. Based on the data for Ingenol Mebutate, the primary hazards include:
-
Acute Toxicity: Fatal if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.
The clinical development of this compound was stopped due to an observed increased incidence of skin tumors in clinical trials. This highlights the need for stringent safety precautions to avoid exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on guidelines for handling cytotoxic compounds and information available for Ingenol Mebutate.
| Body Part | Recommended PPE | Specifications |
| Hands | Double Gloving | Chemo-rated nitrile or latex gloves. The outer glove should be changed immediately upon contamination. |
| Body | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked into the inner glove. |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashes. |
| Respiratory | Respirator | An N95 or higher-level respirator should be used, especially when handling the powdered form of the compound or when there is a risk of aerosolization. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Storage
This compound was developed to have improved chemical stability compared to Ingenol Mebutate, allowing for storage at ambient temperatures. However, for long-term storage, refer to the supplier's recommendations. As a general precaution for potent compounds, storage in a cool, dry, and well-ventilated area away from incompatible materials is advised. The storage area should be clearly labeled as containing a cytotoxic compound.
Handling
All manipulations of this compound should be performed in a designated containment device to minimize the risk of exposure.
| Equipment | Purpose |
| Certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) | Provides personnel, product, and environmental protection from aerosols and particulates. |
| Chemical Fume Hood | For procedures that may generate volatile hazardous substances. |
Standard Operating Procedure for Handling this compound
Standard Operating Procedure for Handling this compound.
Disposal Plan
This compound and all materials contaminated with it must be disposed of as cytotoxic waste. This includes empty containers, used PPE, and any absorbent materials from spill cleanups.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Puncture-resistant, leak-proof container with a lid, clearly labeled as "Cytotoxic Waste". | High-temperature incineration. |
| Liquid Waste | Leak-proof, screw-cap container, clearly labeled as "Cytotoxic Waste". | High-temperature incineration. |
| Sharps | Puncture-proof sharps container, clearly labeled as "Cytotoxic Sharps". | High-temperature incineration. |
Emergency Procedures: Spill and Exposure Plan
Spill Cleanup
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in handling cytotoxic spills and wearing appropriate PPE should perform the cleanup.
Logical Workflow for Handling an this compound Spill.
Personnel Exposure
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
All incidents of exposure, no matter how minor they may seem, should be reported to the appropriate environmental health and safety personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
